molecular formula C28H33F4N3O B12411577 GNE-149

GNE-149

Número de catálogo: B12411577
Peso molecular: 503.6 g/mol
Clave InChI: BKHIBYHLBQEIQK-XGCWNURASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GNE-149 is a useful research compound. Its molecular formula is C28H33F4N3O and its molecular weight is 503.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C28H33F4N3O

Peso molecular

503.6 g/mol

Nombre IUPAC

(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C28H33F4N3O/c1-17-11-21-20-7-4-5-8-24(20)33-26(21)27(35(17)16-28(2,3)32)25-22(30)12-18(13-23(25)31)36-19-14-34(15-19)10-6-9-29/h4-5,7-8,12-13,17,19,27,33H,6,9-11,14-16H2,1-3H3/t17-,27-/m1/s1

Clave InChI

BKHIBYHLBQEIQK-XGCWNURASA-N

SMILES isomérico

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)OC4CN(C4)CCCF)F)NC5=CC=CC=C25

SMILES canónico

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)OC4CN(C4)CCCF)F)NC5=CC=CC=C25

Origen del producto

United States

Foundational & Exploratory

GNE-149: A Dual-Acting Estrogen Receptor Antagonist and Degrader for ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GNE-149 is a potent, orally bioavailable small molecule that represents a significant advancement in the targeted therapy of Estrogen Receptor-positive (ER+) breast cancer. It functions through a dual mechanism of action, acting as both a full antagonist and a selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα), the primary driver of tumor growth in this breast cancer subtype.[1][2][3] This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize this compound.

Core Mechanism of Action: A Two-Pronged Attack on ERα Signaling

This compound's efficacy in ER+ breast cancer stems from its ability to simultaneously block ERα signaling and promote its degradation. This dual action offers a potential advantage over therapies that only antagonize the receptor, as it can more comprehensively shut down estrogen-driven tumor growth and potentially overcome resistance mechanisms.

Full Antagonism

This compound competitively binds to the ligand-binding domain of ERα, preventing the binding of its natural ligand, estradiol. This binding locks the receptor in an inactive conformation, inhibiting the transcriptional activation of estrogen-responsive genes that are critical for cancer cell proliferation and survival.

Selective Estrogen Receptor Degradation (SERD)

Beyond simple antagonism, this compound induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome.[4] This reduction in the total cellular pool of ERα protein further diminishes the capacity of cancer cells to respond to estrogenic stimuli.

Diagram: Dual Mechanism of Action of this compound

GNE149_Mechanism cluster_GNE149 This compound cluster_ER Estrogen Receptor α (ERα) cluster_downstream Downstream Effects GNE149 This compound ER_alpha ERα GNE149->ER_alpha Binds to ERα Gene_Transcription Gene Transcription ER_alpha->Gene_Transcription Inhibits Proteasome Proteasome ER_alpha->Proteasome Induces Degradation Proliferation Cell Proliferation Gene_Transcription->Proliferation Blocks Degradation Degradation

Caption: Dual mechanism of this compound: ERα antagonism and degradation.

Quantitative In Vitro Activity

The potency of this compound has been quantified in preclinical studies using ER+ breast cancer cell lines, primarily MCF7 and T47D. The following tables summarize the key in vitro activity data.

Cell LineAssayIC50 (nM)Reference
MCF7 ERα Degradation0.053[2]
Antiproliferation0.66[2]
T47D ERα Degradation0.031[2]
Antiproliferation0.69[2]

Table 1: In Vitro Potency of this compound in ER+ Breast Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit 50% of the respective activity.

In Vivo Efficacy in Xenograft Models

The antitumor activity of this compound has been demonstrated in mouse xenograft models using the MCF7 human breast cancer cell line.

Xenograft ModelDosing RegimenOutcomeReference
MCF7 WT 0.3-30 mg/kg, oral, dailyDose-dependent tumor growth inhibition[4]
MCF7 Y537S Mutant 0.3-30 mg/kg, oral, dailyDose-dependent tumor regression at doses >0.3 mg/kg[4]

Table 2: In Vivo Efficacy of this compound in MCF7 Xenograft Models. The Y537S mutation in ERα is a common mechanism of acquired resistance to endocrine therapy.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

ERα Degradation Assay

Objective: To quantify the ability of this compound to induce the degradation of the ERα protein in cancer cells.

Methodology:

  • Cell Culture: MCF7 or T47D cells are seeded in appropriate culture plates and allowed to adhere.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin) is used to normalize for protein loading.

  • Detection and Quantification: The membrane is incubated with a secondary antibody conjugated to a detectable enzyme (e.g., HRP), and the resulting signal is visualized. The intensity of the ERα band is quantified and normalized to the loading control.

  • Data Analysis: The percentage of ERα degradation is calculated relative to the vehicle-treated control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Diagram: ERα Degradation Assay Workflow

ER_Degradation_Workflow Start Start Cell_Seeding Seed ER+ Cells (MCF7 or T47D) Start->Cell_Seeding Compound_Treatment Treat with this compound (Dose-response) Cell_Seeding->Compound_Treatment Cell_Lysis Cell Lysis and Protein Extraction Compound_Treatment->Cell_Lysis Western_Blot Western Blot for ERα and Loading Control Cell_Lysis->Western_Blot Quantification Densitometry and Normalization Western_Blot->Quantification Data_Analysis Calculate % Degradation and IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound-induced ERα degradation.

Cell Proliferation Assay

Objective: To determine the antiproliferative effect of this compound on ER+ breast cancer cells.

Methodology:

  • Cell Seeding: MCF7 or T47D cells are seeded in 96-well plates at a low density.

  • Compound Treatment: After allowing the cells to attach, they are treated with a serial dilution of this compound or vehicle control.

  • Incubation: The plates are incubated for a period of several days (e.g., 5-7 days) to allow for cell proliferation.

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The percentage of proliferation inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Diagram: Cell Proliferation Assay Workflow

Proliferation_Assay_Workflow Start Start Cell_Seeding Seed ER+ Cells in 96-well Plates Start->Cell_Seeding Compound_Treatment Treat with this compound (Dose-response) Cell_Seeding->Compound_Treatment Incubation Incubate for 5-7 Days Compound_Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., CellTiter-Glo) Incubation->Viability_Assay Read_Plate Read Luminescence Viability_Assay->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the antiproliferative effects of this compound.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: MCF7 cells, either wild-type or engineered to express mutant ERα (e.g., Y537S), are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and dosed orally with this compound at various concentrations or vehicle control on a daily schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of this compound is assessed by comparing the tumor growth in the treated groups to the vehicle control group. Tumor growth inhibition or regression is calculated.

Downstream Signaling and Future Directions

While the primary mechanism of this compound is the direct targeting of ERα, its downstream effects on other signaling pathways are of significant interest, particularly in the context of overcoming endocrine resistance. The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently dysregulated in ER+ breast cancer and is a known mediator of resistance to anti-estrogen therapies.

Diagram: Potential Impact of this compound on the PI3K/AKT/mTOR Pathway

GNE149_PI3K_Pathway GNE149 This compound ER_alpha ERα GNE149->ER_alpha PI3K PI3K ER_alpha->PI3K Crosstalk AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation and Survival mTOR->Proliferation_Survival Resistance Endocrine Resistance mTOR->Resistance Proliferation_Survival->Resistance

Caption: Hypothesized interplay between this compound's action on ERα and the PI3K/AKT/mTOR pathway.

Direct experimental evidence of this compound's modulation of the PI3K/AKT/mTOR pathway is an area for future investigation. Proteomic and transcriptomic studies would be valuable to elucidate the broader impact of this compound on cellular signaling networks and to identify potential biomarkers of response and resistance.

Conclusion

This compound is a promising therapeutic agent for ER+ breast cancer with a well-defined dual mechanism of action targeting ERα. Its potent in vitro and in vivo activity, including in a model of acquired resistance, underscores its potential as a valuable addition to the armamentarium against this disease. Further research into its downstream signaling effects will provide a more complete understanding of its mechanism and may inform rational combination strategies to further improve patient outcomes.

References

GNE-149: A Technical Overview of its Function as a Full Antagonist and Selective Estrogen Receptor α Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Estrogen receptor alpha (ERα), a ligand-activated transcription factor, is a pivotal driver in the majority of breast cancers, making it a well-established therapeutic target.[1][2][3][4] Endocrine therapies, such as selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors, are foundational treatments. However, the emergence of resistance, often through mutations in the ESR1 gene (which encodes ERα), necessitates the development of novel therapeutic agents.[1] GNE-149 was developed as a potent, orally bioavailable molecule that functions as both a full ERα antagonist and a selective estrogen receptor degrader (SERD).[1][2][3][4] Unlike the first-generation SERD, fulvestrant, which suffers from poor oral bioavailability, this compound was designed for improved pharmacokinetic properties, aiming to provide a "best-in-class" profile with a dual mechanism of action.[1][2][4]

Quantitative Biological Activity

The efficacy of this compound has been quantified through a series of in vitro assays, demonstrating its potent antiproliferative and ERα degradation capabilities across different ER-positive breast cancer cell lines.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineIC50 (nM)Reference
ERα DegradationMCF70.053[5]
ERα DegradationT47D0.031[5]
AntiproliferationMCF70.66[5]
AntiproliferationT47D0.69[5]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetic Profile

A key objective in the development of this compound was to overcome the pharmacokinetic limitations of existing SERDs. In vivo studies across multiple species demonstrated significantly improved metabolic stability and oral bioavailability compared to earlier compounds.[1]

Table 2: In Vivo Pharmacokinetics and Metabolic Stability of this compound

SpeciesTotal Clearance (mL/min/kg)Oral Bioavailability (F%)Reference
Rat1931%[1][5]
Dog849%[1][5]
Cynomolgus Monkey1328%[1][5]

Mechanism of Action: Antagonism and Degradation

This compound exerts its therapeutic effect through a dual mechanism. As a full antagonist, it competitively binds to ERα, preventing the conformational change required for coactivator recruitment and subsequent transcription of estrogen-responsive genes.[1][6] Concurrently, as a SERD, its binding targets the ERα protein for proteasomal degradation, thereby reducing the total cellular pool of the receptor. This combined action effectively shuts down ERα signaling.

ER_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus E2 Estradiol (E2) GNE149 This compound ERa_inactive Inactive ERα Monomer E2->ERa_inactive Binds GNE149->ERa_inactive Binds ERa_active Active ERα Dimer GNE149->ERa_active Blocks Dimerization & Activation ERa_inactive->ERa_active Dimerization Proteasome Proteasome ERa_inactive->Proteasome Induces Degradation ERE Estrogen Response Element (ERE) ERa_active->ERE Translocation & Binding Transcription Gene Transcription (e.g., MYC, GREB1) ERE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: this compound mechanism: blocks E2 binding and promotes ERα degradation.

Experimental Protocols

The characterization of this compound involved several key biochemical and cell-based assays.

ERα Degradation Assay (Western Blot)

This assay quantifies the ability of a compound to reduce the total amount of ERα protein in cells.

  • Cell Culture: ER-positive breast cancer cells (e.g., MCF7, T47D) are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or control compounds (e.g., Fulvestrant, vehicle) for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

  • SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) and then incubated with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., β-actin, GAPDH) is also used.

  • Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the ERα band is normalized to the loading control band. The percentage of ERα degradation is calculated relative to the vehicle-treated control, and IC50 values are determined.

Western_Blot_Workflow start Seed MCF7 or T47D cells treatment Treat with this compound (dose-response) start->treatment lysis Lyse cells & collect protein treatment->lysis quantify Quantify protein (BCA assay) lysis->quantify load Load equal protein amounts onto SDS-PAGE gel quantify->load separate Separate proteins by size load->separate transfer Transfer proteins to PVDF membrane separate->transfer block Block membrane transfer->block probe Incubate with primary antibodies (anti-ERα, anti-Actin) block->probe wash1 Wash probe->wash1 secondary Incubate with HRP-conjugated secondary antibody wash1->secondary wash2 Wash secondary->wash2 detect Add chemiluminescent substrate & image wash2->detect analyze Analyze band intensity (Normalize ERα to Actin) detect->analyze end Calculate IC50 for degradation analyze->end

Caption: Workflow for quantifying ERα protein degradation via Western Blot.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cells.

  • Cell Seeding: MCF7 or T47D cells are seeded at a low density in 96-well plates in a medium containing charcoal-stripped serum to remove endogenous hormones.

  • Compound Addition: After 24 hours, the medium is replaced with a fresh medium containing various concentrations of this compound. Controls include vehicle (DMSO) and a positive control inhibitor.

  • Incubation: Cells are incubated for a period of 5-7 days to allow for multiple rounds of cell division.

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or by using a colorimetric assay like the MTT or SRB assay.

  • Data Analysis: The luminescence or absorbance signal, which is proportional to the number of viable cells, is read using a plate reader. The results are normalized to the vehicle control, and IC50 values for antiproliferative activity are calculated using a non-linear regression curve fit.

In Vivo Uterine Wet Weight (UWW) Assay

This assay is a classic in vivo method to distinguish between estrogen agonist and antagonist activity.[1]

  • Animal Model: Immature, ovariectomized female rats are used as they lack endogenous estrogen production, making the uterus highly sensitive to exogenous estrogens.

  • Dosing: Animals are divided into groups and treated daily with:

    • Vehicle control.

    • An estrogen agonist (e.g., ethinyl estradiol) to stimulate uterine growth.

    • The test compound alone (this compound) to check for agonist activity.

    • The estrogen agonist in combination with the test compound to assess antagonist activity.

  • Endpoint: After a set number of days (typically 3-4), the animals are euthanized, and the uteri are excised, trimmed of fat, blotted to remove fluid, and weighed.

  • Analysis: The uterine weight is normalized to the total body weight. A lack of increase in uterine weight with this compound alone demonstrates no agonist activity. A significant reduction in the estrogen-stimulated uterine weight by co-administration of this compound confirms its antagonist profile. This compound was shown to be a full antagonist in this assay.[1]

Drug Discovery and Optimization Logic

The discovery of this compound resulted from a strategic lead optimization campaign. The goal was to develop an orally bioavailable SERD with a full antagonist profile, improving upon existing molecules.

Optimization_Logic concept Goal: Orally Bioavailable Full Antagonist SERD core Start: THC Core with Basic Side Chain concept->core problem Challenge: Precursor compounds showed poor metabolic stability and low oral bioavailability core->problem hypothesis Hypothesis: Removing phenol moiety from THC core will improve metabolic profile problem->hypothesis optimization Lead Optimization: Modify basic side chain hypothesis->optimization discovery Discovery: this compound (12) optimization->discovery outcome1 Improved Metabolic Stability discovery->outcome1 outcome2 High Oral Bioavailability discovery->outcome2 outcome3 Potent Degradation & Antiproliferation discovery->outcome3 outcome4 Full In Vivo Antagonist Profile discovery->outcome4

Caption: Lead optimization strategy leading from the initial concept to this compound.

This compound is a highly potent, orally bioavailable small molecule that acts as a full antagonist and efficient degrader of estrogen receptor alpha.[1][2][7] Through a combination of potent in vitro activity against ER+ breast cancer cell lines and a favorable pharmacokinetic profile, it demonstrates significant promise.[1][5] Its dual mechanism of action, which both blocks signaling and eliminates the receptor protein, makes it an important tool for cancer research and a candidate for addressing endocrine therapy resistance.[1] In vivo studies have confirmed its full antagonist nature and its dose-dependent efficacy in xenograft models, including those with ERα mutations.[1][5]

References

The Discovery and Development of GNE-149: A Dual-Action Estrogen Receptor Antagonist and Degrader

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNE-149 is a potent, orally bioavailable small molecule that functions as both a full antagonist and a selective estrogen receptor degrader (SERD).[1][2][3] This dual mechanism of action targets the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. Developed as a "best-in-class" therapeutic agent, this compound addresses the limitations of existing endocrine therapies, such as the poor oral bioavailability of fulvestrant.[1][2][3] Preclinical studies have demonstrated its efficacy in promoting the degradation of ERα and inhibiting the proliferation of ER-positive breast cancer cells, including those with mutations that confer resistance to standard treatments.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data from foundational studies.

Introduction: The Challenge of ER-Positive Breast Cancer and the Emergence of SERDs

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70% of all breast cancer cases. The growth of these tumors is driven by the hormone estrogen, which binds to and activates the estrogen receptor alpha (ERα), a nuclear transcription factor. Standard-of-care endocrine therapies, such as selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors, have significantly improved patient outcomes. However, the development of resistance, often through mutations in the ESR1 gene encoding ERα, remains a significant clinical challenge.

Selective estrogen receptor degraders (SERDs) represent a major advancement in endocrine therapy. These agents not only block the activity of ERα but also induce its degradation through the cellular ubiquitin-proteasome system. Fulvestrant, the first FDA-approved SERD, has demonstrated clinical benefit but is limited by its poor oral bioavailability, requiring intramuscular administration. This limitation has spurred the development of orally bioavailable SERDs, a class of agents to which this compound belongs.

The Discovery of this compound: A Lead Optimization Journey

The development of this compound was the result of a focused lead optimization effort aimed at discovering a "best-in-class" orally bioavailable SERD with a dual mechanism of action: full ERα antagonism and efficient ERα degradation.[1][2][3] The tetrahydro-β-carboline scaffold was identified as a promising starting point. Through systematic chemical modifications, researchers at Genentech optimized the physicochemical and pharmacological properties of the lead compounds to enhance their potency, metabolic stability, and oral bioavailability. This iterative process of design, synthesis, and biological evaluation ultimately led to the identification of this compound (also referred to as compound 12 in the primary literature).[1]

Mechanism of Action: A Dual Assault on ERα Signaling

This compound exerts its anti-cancer effects through a dual mechanism of action that potently disrupts ERα signaling.

Full Antagonism of Estrogen Receptor Alpha

This compound competitively binds to the ligand-binding domain of ERα, preventing the binding of its natural ligand, estradiol. This direct competition inhibits the conformational changes in ERα that are necessary for its activation and subsequent transcription of target genes involved in cell proliferation.

Selective Degradation of Estrogen Receptor Alpha

Upon binding to ERα, this compound induces a conformational change in the receptor that marks it for ubiquitination and subsequent degradation by the 26S proteasome. This degradation of the ERα protein itself reduces the total cellular pool of the receptor, further diminishing its signaling capacity.

The following diagram illustrates the proposed signaling pathway and the points of intervention by this compound.

GNE149_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERa_inactive ERα (inactive) Estradiol->ERa_inactive Binds Ub_Proteasome Ubiquitin-Proteasome System ERa_inactive->Ub_Proteasome Induces Degradation ERa_active ERα (active) ERa_inactive->ERa_active Dimerization & Translocation ERE Estrogen Response Element (DNA) ERa_active->ERE Binds Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription GNE149 This compound GNE149->ERa_inactive Binds & Inhibits ERa_Degradation_Workflow Start Start Cell_Seeding Seed MCF7 or T47D cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of this compound for 24 hours Cell_Seeding->Compound_Treatment Cell_Lysis Lyse cells and collect protein lysates Compound_Treatment->Cell_Lysis Protein_Quantification Quantify total protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot Perform Western blot for ERα and a loading control (e.g., β-actin) Protein_Quantification->Western_Blot Densitometry Quantify band intensity using densitometry Western_Blot->Densitometry Data_Analysis Normalize ERα levels to loading control and calculate IC50 values Densitometry->Data_Analysis End End Data_Analysis->End Antiproliferation_Workflow Start Start Cell_Seeding Seed MCF7 or T47D cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of this compound for 4 days Cell_Seeding->Compound_Treatment Viability_Reagent Add cell viability reagent (e.g., WST-8) Compound_Treatment->Viability_Reagent Incubation Incubate for 1-4 hours Viability_Reagent->Incubation Absorbance_Measurement Measure absorbance at 450 nm Incubation->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End Xenograft_Workflow Start Start Cell_Implantation Implant MCF7 cells subcutaneously into immunodeficient mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Compound_Administration Administer this compound or vehicle orally once daily Randomization->Compound_Administration Tumor_Measurement Measure tumor volume regularly (e.g., twice weekly) Compound_Administration->Tumor_Measurement Endpoint Continue treatment until a defined endpoint (e.g., tumor volume, study duration) Tumor_Measurement->Endpoint Data_Analysis Analyze tumor growth inhibition and regression Endpoint->Data_Analysis End End Data_Analysis->End

References

GNE-149: A Comprehensive Technical Guide on its Binding Affinity to Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GNE-149, a potent and orally bioavailable full antagonist of Estrogen Receptor Alpha (ERα) and a Selective Estrogen Receptor Degrader (SERD). This document details the binding affinity, cellular activity, and the underlying mechanisms of action of this compound, making it a crucial resource for researchers in oncology and drug development.

Quantitative Data Summary

This compound demonstrates high-affinity binding to ERα, leading to potent antagonism and degradation of the receptor. Its efficacy has been demonstrated in various breast cancer cell lines. The following tables summarize the key quantitative data for this compound and comparator compounds.

Table 1: In Vitro Activity of this compound Against Estrogen Receptor Alpha

CompoundERα Antagonism IC₅₀ (nM)ERα Degradation IC₅₀ (nM) in MCF7 CellsAntiproliferation IC₅₀ (nM) in MCF7 CellsAntiproliferation IC₅₀ (nM) in T47D CellsERα Degradation IC₅₀ (nM) in T47D Cells
This compound 0.053[1][2]0.053[1]0.66[1][2]0.69[1][2]0.031[1][2]

Mechanism of Action: this compound as a Selective Estrogen Receptor Degrader (SERD)

This compound functions as a SERD, a class of drugs that not only antagonize the estrogen receptor but also induce its degradation. This dual mechanism of action provides a comprehensive blockade of ERα signaling.

Signaling Pathway of this compound in ER+ Breast Cancer Cells

The following diagram illustrates the mechanism of action of this compound.

GNE149_Mechanism cluster_cell ER+ Breast Cancer Cell GNE149 This compound ER_alpha Estrogen Receptor α (ERα) GNE149->ER_alpha Binds GNE149_ER_complex This compound-ERα Complex (Unstable) ER_alpha->GNE149_ER_complex Nucleus Nucleus ER_alpha->Nucleus Translocation (Blocked by this compound) Proteasome Proteasome GNE149_ER_complex->Proteasome Targeted for Degradation Transcription Gene Transcription (Cell Proliferation) GNE149_ER_complex->Transcription Blocks Transcription Degradation ERα Degradation Proteasome->Degradation Nucleus->Transcription Promotes

Caption: Mechanism of this compound as a Selective Estrogen Receptor Degrader (SERD).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture
  • Cell Lines: MCF7 and T47D human breast cancer cell lines, which are ERα-positive, are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured.

ERα Competitive Binding Assay

This assay is performed to determine the binding affinity of this compound to ERα.

  • Reagents:

    • Full-length human recombinant ERα protein.

    • Radiolabeled estradiol ([³H]-E2).

    • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

    • This compound and unlabeled estradiol (for standard curve).

  • Procedure:

    • A constant concentration of ERα protein and [³H]-E2 are incubated in the assay buffer.

    • Increasing concentrations of this compound or unlabeled estradiol are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • The bound and free radioligand are separated (e.g., using hydroxylapatite or filter membranes).

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC₅₀ value is determined by plotting the percentage of inhibition of [³H]-E2 binding against the concentration of this compound.

Workflow for ERα Competitive Binding Assay

ERa_Binding_Assay start Start prepare_reagents Prepare Reagents: - ERα Protein - [³H]-Estradiol - this compound Dilutions start->prepare_reagents incubation Incubate ERα, [³H]-Estradiol, and this compound prepare_reagents->incubation separation Separate Bound and Free Ligand incubation->separation measurement Measure Radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis: - Plot Inhibition Curve - Determine IC₅₀ measurement->analysis end End analysis->end Western_Blot_Workflow start Start cell_treatment Treat ER+ Cells with this compound start->cell_treatment lysis Cell Lysis and Protein Extraction cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-ERα, Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis end End analysis->end

References

GNE-149: A Preclinical In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) and full antagonist of the estrogen receptor alpha (ERα). Developed as a potential treatment for ER-positive (ER+) breast cancer, this compound demonstrates a dual mechanism of action by both blocking the receptor's activity and inducing its degradation. This dual action aims to overcome the limitations of existing endocrine therapies, such as the development of resistance, particularly through mutations in the ESR1 gene which encodes for ERα. Preclinical data indicate that this compound exhibits robust anti-proliferative activity in ER+ breast cancer cell lines and significant in vivo efficacy in xenograft models, including those with ERα mutations. This guide provides a comprehensive overview of the preclinical data and experimental protocols associated with the evaluation of this compound.

Mechanism of Action

This compound functions as a "best-in-class" SERD, combining two key mechanisms to inhibit ERα signaling. Firstly, it acts as a full antagonist, competitively binding to ERα and preventing its activation by estradiol. Secondly, it induces the rapid degradation of the ERα protein. This degradation removes the receptor from the cell, thereby preventing both ligand-dependent and ligand-independent signaling. This dual mechanism is crucial for addressing resistance mechanisms that can arise with therapies that only block the receptor.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERα ERα Estradiol->ERα Binds & Activates Proteasome Proteasome ERα->Proteasome Degradation ERα_dimer ERα Dimer ERα->ERα_dimer GNE149 GNE149 GNE149->ERα Binds & Blocks HSP HSP Complex HSP->ERα Stabilizes ERE Estrogen Response Element (ERE) ERα_dimer->ERE Binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: this compound Mechanism of Action.

Quantitative Preclinical Data

The preclinical evaluation of this compound has generated significant quantitative data across various assays, demonstrating its potency and efficacy.

In Vitro Activity

This compound has shown potent antiproliferative and ERα degradation activity in multiple ER+ breast cancer cell lines.

Table 1: In Vitro Antiproliferative and ERα Degradation Activity of this compound.
Cell LineAssayIC50 (nM)
MCF7Antiproliferation0.66
T47DAntiproliferation0.69
MCF7ERα Degradation0.053
T47DERα Degradation0.031
In Vivo Efficacy

This compound has demonstrated dose-dependent anti-tumor activity in mouse xenograft models of ER+ breast cancer, including a model with a common resistance mutation (Y537S).

Table 2: In Vivo Efficacy of this compound in MCF7 Xenograft Models.
Xenograft ModelDose Range (mg/kg)Observed Effect
MCF7 Wild-Type (WT) ERαNot specified, but dose-dependentDose-dependent efficacy and good tolerability.
MCF7 Y537S Mutant ERα>0.3Tumor regression observed at all doses.
Pharmacokinetics

Pharmacokinetic studies in multiple species have shown that this compound possesses favorable properties for oral administration.

Table 3: Pharmacokinetic Parameters of this compound.
SpeciesTotal Clearance (CL; mL/min/kg)Oral Bioavailability (F; %)
Rat1931
Dog849
Cynomolgus Monkey1328

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of preclinical findings. The following sections outline the methodologies used in the key experiments for this compound.

ERα Degradation Assay (Western Blot)

This assay quantifies the ability of this compound to induce the degradation of the ERα protein in cancer cell lines.

Start Start Cell_Culture Culture MCF7/T47D cells Start->Cell_Culture Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Lysis Lyse cells to extract proteins Treatment->Lysis Quantification Quantify protein concentration (BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by size (SDS-PAGE) Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific binding Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-ERα) Blocking->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity to quantify ERα levels Detection->Analysis End End Analysis->End

Caption: ERα Degradation Western Blot Workflow.
  • Cell Culture: MCF7 or T47D cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

  • Treatment: Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the relative amount of ERα protein.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of ER+ breast cancer cell lines.

  • Cell Seeding: MCF7 or T47D cells are seeded in 96-well plates at a predetermined density.

  • Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 5-7 days).

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read on a plate reader, and the IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Study

This protocol details the evaluation of this compound's anti-tumor activity in a mouse model.

Start Start Cell_Prep Prepare MCF7 cells for injection Start->Cell_Prep Implantation Implant cells subcutaneously into immunocompromised mice Cell_Prep->Implantation Tumor_Growth Allow tumors to reach a specified volume Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Dosing Administer this compound or vehicle orally daily Randomization->Dosing Monitoring Monitor tumor volume and body weight regularly Dosing->Monitoring Endpoint Continue treatment until predefined endpoint Monitoring->Endpoint Analysis Analyze tumor growth inhibition Endpoint->Analysis End End Analysis->End

Caption: In Vivo Xenograft Study Workflow.
  • Animal Model: Female immunodeficient mice (e.g., nu/nu) are used.

  • Cell Implantation: MCF7 cells, either wild-type or with a specific mutation like Y537S, are implanted subcutaneously. Estrogen supplementation is typically required for tumor growth.

  • Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated orally with this compound at various doses or a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is calculated.

Downstream Signaling Inhibition

By inducing the degradation and antagonism of ERα, this compound effectively shuts down the downstream signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells. ERα, when activated by estrogen, translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to their transcription. Key target genes include those involved in cell cycle progression, such as Cyclin D1. By eliminating ERα, this compound prevents the transcription of these essential genes, leading to cell cycle arrest and inhibition of tumor growth.

GNE149 GNE149 ERa ERα GNE149->ERa Acts on ERa_Degradation ERα Degradation ERa->ERa_Degradation ERa_Antagonism ERα Antagonism ERa->ERa_Antagonism Nuclear_Translocation Reduced Nuclear Translocation of ERα ERa_Degradation->Nuclear_Translocation ERa_Antagonism->Nuclear_Translocation ERE_Binding Decreased ERα binding to EREs Nuclear_Translocation->ERE_Binding Gene_Transcription Inhibition of Target Gene Transcription (e.g., Cyclin D1, c-Myc) ERE_Binding->Gene_Transcription Cell_Cycle Cell Cycle Arrest Gene_Transcription->Cell_Cycle Apoptosis Induction of Apoptosis Gene_Transcription->Apoptosis Reduced anti-apoptotic signaling Proliferation Inhibition of Cell Proliferation Cell_Cycle->Proliferation Tumor_Growth Inhibition of Tumor Growth Proliferation->Tumor_Growth Apoptosis->Tumor_Growth

GNE-149: A Novel Approach to Overcoming Tamoxifen Resistance in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endocrine therapies, such as tamoxifen, have long been the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, the development of resistance remains a significant clinical challenge. GNE-149, a potent and orally bioavailable selective estrogen receptor degrader (SERD), has emerged as a promising therapeutic agent to overcome tamoxifen resistance. This technical guide provides a comprehensive overview of the role of this compound, its mechanism of action, and the preclinical evidence supporting its potential in treating tamoxifen-resistant breast cancer.

Introduction: The Challenge of Tamoxifen Resistance

Tamoxifen, a selective estrogen receptor modulator (SERM), competitively inhibits estrogen binding to the estrogen receptor alpha (ERα), thereby blocking its transcriptional activity and inhibiting the growth of ER+ breast cancer cells. Despite its initial efficacy, a substantial number of patients develop resistance to tamoxifen through various mechanisms, including:

  • ESR1 Gene Mutations: Mutations in the gene encoding ERα, particularly in the ligand-binding domain (LBD), can lead to a constitutively active receptor that is no longer dependent on estrogen for its function. This renders tamoxifen ineffective.

  • Upregulation of Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, can promote cell survival and proliferation independently of ERα, thus bypassing the inhibitory effects of tamoxifen.

  • Altered Co-regulator Proteins: Changes in the expression or function of co-activator and co-repressor proteins that modulate ERα activity can shift the balance towards tamoxifen agonism, promoting tumor growth instead of inhibition.

This compound: A Potent ERα Antagonist and Degrader

This compound is a novel SERD that functions as a full antagonist of ERα and efficiently induces its degradation.[1][2][3] Unlike tamoxifen, which only blocks ERα activity, this compound eliminates the receptor protein altogether. This dual mechanism of action provides a key advantage in overcoming tamoxifen resistance by targeting both wild-type and mutant forms of ERα.

Quantitative Data on this compound Activity

Preclinical studies have demonstrated the potent in vitro activity of this compound in ER+ breast cancer cell lines.

CompoundCell LineAntiproliferation IC50 (nM)ERα Degradation IC50 (nM)
This compound MCF7 0.66 0.053
This compound T47D 0.69 0.031

Table 1: In vitro antiproliferative and ERα degradation activity of this compound in ER+ breast cancer cell lines.[1]

Overcoming Tamoxifen Resistance: The Role of this compound

The primary mechanism by which this compound is poised to overcome tamoxifen resistance is through its ability to degrade the ERα protein. This is particularly relevant in cases of resistance driven by ESR1 mutations, which lead to a constitutively active receptor. By eliminating the mutated receptor, this compound can shut down this driver of tumor growth.

Signaling Pathways

Tamoxifen resistance is often associated with the hyperactivation of escape pathways that promote cell survival. While direct experimental evidence on the specific effects of this compound on these pathways in tamoxifen-resistant models is emerging, its primary action of degrading ERα is expected to have downstream effects on these interconnected signaling networks.

ER_Signaling_and_Tamoxifen_Resistance cluster_0 Tamoxifen-Sensitive Cell cluster_1 Tamoxifen-Resistant Cell Estrogen Estrogen ER_alpha_sens ERα Estrogen->ER_alpha_sens Activates Nucleus_sens Nucleus ER_alpha_sens->Nucleus_sens Translocates Tamoxifen_sens Tamoxifen Tamoxifen_sens->ER_alpha_sens Blocks Apoptosis_sens Apoptosis Tamoxifen_sens->Apoptosis_sens Induces Proliferation_sens Cell Proliferation Nucleus_sens->Proliferation_sens Promotes ER_alpha_mut Mutant ERα (Constitutively Active) Proliferation_res Cell Proliferation ER_alpha_mut->Proliferation_res Degradation ERα Degradation ER_alpha_mut->Degradation PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Proliferation_res MAPK MAPK Pathway MAPK->Proliferation_res GNE_149 This compound GNE_149->ER_alpha_mut Binds & Degrades Cell_Proliferation_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 3-7 days B->C D Add viability reagent (e.g., MTT, MTS) C->D E Measure absorbance/ luminescence D->E F Calculate IC50 values E->F Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection F->G H Image Analysis & Quantification G->H

References

GNE-149: A Comprehensive Technical Guide on its Antagonistic and Degradative Effects on Wild-Type and Mutant Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-149 is an orally bioavailable small molecule that functions as a full antagonist and an efficient selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα).[1][2] This dual mechanism of action makes it a promising therapeutic candidate for ER-positive (ER+) breast cancer, particularly in cases that have developed resistance to standard endocrine therapies. Resistance can be driven by mutations in the ESR1 gene, which encodes ERα.[2] This document provides an in-depth technical overview of this compound, focusing on its effects on both wild-type and mutant forms of ERα. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound

This compound was developed to overcome the limitations of existing endocrine therapies for ER+ breast cancer.[1] While drugs like tamoxifen (a selective estrogen receptor modulator - SERM) and aromatase inhibitors are effective, resistance often develops.[2] Fulvestrant, an approved SERD, is effective but lacks oral bioavailability.[1][2] this compound was designed as a potent, orally available SERD with a full antagonist profile, offering the potential for improved efficacy and patient compliance.[1][2] Its chemical structure is (1R,3R)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)oxy)phenyl)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.[3]

Quantitative Data: In Vitro Activity of this compound

The following table summarizes the in vitro potency of this compound in key assays, demonstrating its efficacy in both ERα degradation and inhibition of cancer cell proliferation.

Assay Cell Line ESR1 Status IC50 (nM) Reference
ERα DegradationMCF7Wild-Type0.053[4]
ERα DegradationT47DWild-Type0.031[4]
AntiproliferationMCF7Wild-Type0.66[4]
AntiproliferationT47DWild-Type0.69[4]

In Vivo Efficacy

This compound has demonstrated robust, dose-dependent efficacy in xenograft models.[2] In an MCF7 xenograft mouse model with wild-type ERα, this compound was well-tolerated and showed significant tumor growth inhibition.[2] Notably, in an MCF7 xenograft model overexpressing the clinically relevant Y537S ESR1 mutation, this compound also exhibited dose-dependent efficacy, with tumor regression observed at all tested doses above 0.3 mg/kg.[2]

Signaling Pathways and Mechanism of Action

Estrogen Receptor Alpha (ERα) Signaling Pathway

The diagram below illustrates the canonical ERα signaling pathway, which is a key driver of proliferation in ER+ breast cancer. In its inactive state, ERα resides predominantly in the nucleus. Upon binding to its ligand, estradiol (E2), the receptor undergoes a conformational change, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA. This recruitment of co-activators initiates the transcription of genes involved in cell growth and proliferation.

ER_Signaling cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_out Estradiol (E2) E2_in E2 E2_out->E2_in Diffusion ERa_inactive Inactive ERα ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Conformational Change E2_in->ERa_inactive Binding ERE Estrogen Response Element (ERE) ERa_active->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Recruitment Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiation Proliferation Cell Proliferation Gene_Transcription->Proliferation Leads to

Canonical Estrogen Receptor Alpha (ERα) Signaling Pathway.
Mechanism of Action of this compound

This compound exhibits a dual mechanism of action. Firstly, it acts as a full antagonist, competitively binding to ERα and preventing its activation by estradiol. Secondly, it functions as a SERD, inducing the degradation of the ERα protein, thereby depleting the cell of this key oncogenic driver. This is particularly important in the context of ESR1 mutations, which can lead to ligand-independent, constitutive activation of the receptor.

GNE149_MoA cluster_cell Cancer Cell cluster_pathways GNE149 This compound ERa Wild-Type or Mutant ERα GNE149->ERa Binds to Antagonism ERα Antagonism ERa->Antagonism Results in Degradation ERα Degradation ERa->Degradation Induces Blocked_Signaling Blocked Downstream Signaling Antagonism->Blocked_Signaling Proteasome Proteasome Degradation->Proteasome via Degradation->Blocked_Signaling

Dual Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

ERα Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in ERα protein levels following treatment with this compound.

  • Cell Culture and Treatment:

    • Seed MCF7 or T47D cells in complete growth medium and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer containing protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.

  • Protein Quantification:

    • Collect the supernatant (protein lysate).

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

  • Cell Seeding:

    • Trypsinize and count MCF7 or T47D cells.

    • Seed the cells in 96-well plates at a predetermined optimal density.

    • Allow the cells to attach and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plates for a period of 3 to 6 days.

  • Quantification of Cell Viability:

    • Using Crystal Violet:

      • Gently wash the cells with PBS.

      • Fix the cells with 10% formalin or methanol for 15 minutes.

      • Stain the cells with a 0.5% crystal violet solution for 20 minutes.

      • Wash away the excess stain with water and allow the plates to dry.

      • Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid or methanol).

      • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • Using MTT/XTT:

      • Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

      • If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

    • Plot the percentage of proliferation against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's antitumor activity in a mouse model.

  • Cell Line and Animal Model:

    • Use an appropriate immunodeficient mouse strain (e.g., nude or NSG mice).

    • For estrogen-dependent models like wild-type MCF7, supplement the mice with an estrogen source (e.g., subcutaneous estradiol pellets). This is not required for models with constitutively active ESR1 mutations like Y537S.[1]

  • Tumor Implantation:

    • Harvest MCF7 cells (either wild-type or engineered to express a specific ESR1 mutation like Y537S).

    • Resuspend the cells in a suitable medium, often mixed with Matrigel, to support initial tumor growth.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[1]

    • Administer this compound orally at various doses according to the study design. The control group receives a vehicle solution.

    • Measure tumor volume (e.g., using calipers) and body weight at regular intervals.

  • Endpoint and Analysis:

    • The study may be concluded when tumors in the control group reach a maximum allowable size or after a fixed duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze the data by comparing the tumor growth rates and final tumor volumes between the treated and control groups. Calculate metrics such as tumor growth inhibition (TGI).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation start Start: Compound Synthesis (this compound) degradation_assay ERα Degradation Assay (Western Blot) start->degradation_assay proliferation_assay Cell Proliferation Assay (MCF7, T47D, etc.) start->proliferation_assay data_analysis_vitro Data Analysis (IC50 Determination) degradation_assay->data_analysis_vitro proliferation_assay->data_analysis_vitro xenograft_model Xenograft Model Development (e.g., MCF7 Y537S) data_analysis_vitro->xenograft_model Promising results lead to treatment Dosing & Monitoring (Tumor Volume, Body Weight) xenograft_model->treatment data_analysis_vivo Efficacy & Tolerability Analysis (Tumor Growth Inhibition) treatment->data_analysis_vivo end End: Candidate for Further Development data_analysis_vivo->end Favorable profile

Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a potent, orally bioavailable SERD with a full ERα antagonist profile. It demonstrates significant activity in degrading ERα and inhibiting the proliferation of ER+ breast cancer cells, including those harboring the common ESR1 Y537S mutation. The comprehensive data and established protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential next-generation endocrine therapy for ER+ breast cancer.

References

GNE-149: A Technical Guide to Oral Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the oral bioavailability and pharmacokinetic profile of GNE-149, a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD). The information presented is collated from preclinical studies and is intended to support further research and development of this compound for potential therapeutic applications in ER+ breast cancer.

Quantitative Pharmacokinetic Profile

This compound has demonstrated favorable pharmacokinetic properties across multiple preclinical species, indicating good oral exposure and metabolic stability.[1] A summary of the key pharmacokinetic parameters in rats, dogs, and cynomolgus monkeys is presented below.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterRatDogCynomolgus Monkey
Total Clearance (CL) 19 mL/min/kg8 mL/min/kg13 mL/min/kg
Oral Bioavailability (F) 31%49%28%

Data sourced from publicly available information. More detailed parameters such as Cmax, Tmax, AUC, and half-life are not yet publicly available in a consolidated format.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound's pharmacokinetic and in vivo efficacy.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in rats, dogs, and cynomolgus monkeys following intravenous and oral administration.

Animal Models:

  • Male Sprague-Dawley rats

  • Male Beagle dogs

  • Male Cynomolgus monkeys

Drug Formulation and Administration:

  • Intravenous (IV): this compound was formulated in a suitable vehicle (e.g., 5% N,N-dimethylacetamide, 10% Solutol HS 15, 85% sterile water) for IV administration. A single bolus dose was administered via the tail vein (rats) or cephalic vein (dogs and monkeys).

  • Oral (PO): For oral administration, this compound was suspended in a vehicle such as 0.5% methylcellulose in water. The formulation was administered via oral gavage.

Blood Sampling:

  • Serial blood samples were collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Blood was collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

  • Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method involved protein precipitation followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including clearance (CL) and oral bioavailability (F), were calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

In Vivo Efficacy Studies (MCF-7 Xenograft Model)

Objective: To evaluate the dose-dependent antitumor efficacy of this compound in an estrogen-dependent human breast cancer xenograft model.

Animal Model:

  • Female nude mice (e.g., Crl:NU(NCr)-Foxn1nu) were used.

  • Animals were ovariectomized to remove endogenous estrogen production.

Tumor Cell Implantation:

  • MCF-7 human breast cancer cells, which are ER-positive, were used.

  • Cells were cultured in appropriate media and harvested during the exponential growth phase.

  • A suspension of MCF-7 cells in a suitable matrix (e.g., Matrigel) was subcutaneously injected into the flank of each mouse.

  • To support initial tumor growth, mice were supplemented with a slow-release 17β-estradiol pellet implanted subcutaneously.

Drug Treatment:

  • Once tumors reached a predetermined size (e.g., 100-200 mm³), animals were randomized into vehicle and treatment groups.

  • This compound was formulated for oral administration (e.g., in 0.5% methylcellulose, 0.2% Tween-80 in water) and administered daily by oral gavage at various dose levels.

  • The vehicle control group received the formulation without the active compound.

Efficacy Endpoints:

  • Tumor volume was measured regularly (e.g., twice weekly) using calipers. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Body weight was monitored as an indicator of general health and treatment tolerance.

  • At the end of the study, tumors were excised and weighed. Tumor tissue was also collected for pharmacodynamic biomarker analysis (e.g., ERα protein levels).

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action: ERα Antagonism and Degradation

This compound functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor alpha (ERα), preventing the binding of estradiol and subsequent downstream signaling that promotes tumor cell proliferation. Furthermore, the binding of this compound to ERα induces a conformational change in the receptor, targeting it for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action leads to a profound and sustained inhibition of ERα signaling in ER+ breast cancer cells.

GNE149_Mechanism_of_Action cluster_0 Cell Nucleus Estradiol Estradiol ER_alpha ERα Estradiol->ER_alpha Binds GNE149 This compound GNE149->ER_alpha Binds & Blocks ER_alpha_active Active ERα Dimer ER_alpha->ER_alpha_active Dimerization Proteasome Proteasome ER_alpha->Proteasome Degradation ERE Estrogen Response Element (DNA) ER_alpha_active->ERE Binds Transcription Gene Transcription (Proliferation) ERE->Transcription Activates Ubiquitin Ubiquitin Ubiquitin->ER_alpha Ubiquitination

Caption: this compound's dual mechanism of ERα antagonism and degradation.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model of human breast cancer.

In_Vivo_Efficacy_Workflow cluster_workflow MCF-7 Xenograft Efficacy Study Workflow arrow arrow start Start: Ovariectomized Nude Mice implant_cells Implant MCF-7 Cells Subcutaneously start->implant_cells implant_estradiol Implant 17β-Estradiol Pellet start->implant_estradiol tumor_growth Monitor Tumor Growth implant_cells->tumor_growth implant_estradiol->tumor_growth randomization Randomize Mice (Tumor Volume ~150mm³) tumor_growth->randomization treatment_vehicle Daily Oral Gavage: Vehicle randomization->treatment_vehicle Control treatment_gne149 Daily Oral Gavage: This compound (Dose Groups) randomization->treatment_gne149 Treatment monitor_efficacy Monitor Tumor Volume & Body Weight (2x/week) treatment_vehicle->monitor_efficacy treatment_gne149->monitor_efficacy end_study End of Study (e.g., 28 days) monitor_efficacy->end_study analysis Tumor Excision, Weight, & Pharmacodynamic Analysis end_study->analysis

Caption: Workflow for this compound in vivo efficacy studies.

References

Methodological & Application

GNE-149: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is an orally bioavailable small molecule that functions as a full antagonist and a selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα).[1][2][3] It has demonstrated potent antiproliferative and ERα degradation activity in ER-positive (ER+) breast cancer cell lines, such as MCF7 and T47D.[1][2][3] This document provides detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

This compound exhibits a dual mechanism of action against ERα, a key driver in the majority of breast cancers. Firstly, it acts as a competitive antagonist, blocking the binding of estrogen to ERα and thereby preventing the transcriptional activation of estrogen-responsive genes. Secondly, it induces the degradation of the ERα protein itself, reducing the total cellular levels of the receptor. This dual action makes it a promising agent for the treatment of ER+ breast cancer.

GNE149_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERa_n ERα ERE Estrogen Response Element (ERE) ERa_n->ERE Binds Gene Target Gene Transcription ERE->Gene Activates Estrogen Estrogen ERa_c ERα Estrogen->ERa_c Activates ERa_c->ERa_n Translocates Proteasome Proteasome ERa_c->Proteasome Degradation GNE149 This compound GNE149->ERa_c Antagonizes & Induces Degradation

Caption: Mechanism of action of this compound in an ER+ breast cancer cell.

Data Presentation

The following tables summarize the in vitro activity of this compound in two common ER+ breast cancer cell lines, MCF7 and T47D.

Table 1: Antiproliferative Activity of this compound

Cell LineThis compound IC₅₀ (nM)
MCF70.66
T47D0.69

Table 2: ERα Degradation Activity of this compound

Cell LineThis compound IC₅₀ (nM)
MCF70.053
T47D0.031

Experimental Protocols

Cell Culture of MCF7 and T47D Cells

This protocol outlines the basic steps for maintaining and passaging MCF7 and T47D human breast cancer cell lines.

Materials:

  • MCF7 (ATCC HTB-22) or T47D (ATCC HTB-133) cells

  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • 75 cm² cell culture flasks

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Maintain cells in a 75 cm² flask with 10-15 mL of growth medium.

  • Monitor cell growth daily and subculture when cells reach 80-90% confluency.

  • To subculture, aspirate the growth medium and wash the cell monolayer once with 5 mL of sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of growth medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing fresh growth medium.

  • Incubate at 37°C with 5% CO₂.

Antiproliferation Assay (MTT Assay)

This protocol describes how to determine the effect of this compound on the proliferation of MCF7 and T47D cells using a colorimetric MTT assay.

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_read Day 5: Assay A Seed cells in 96-well plates B Incubate for 24h A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT-based antiproliferation assay.

Materials:

  • MCF7 or T47D cells

  • Growth Medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Harvest and count cells as described in the cell culture protocol.

  • Seed 5,000-10,000 cells per well in 100 µL of growth medium in a 96-well plate.

  • Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.

  • Prepare serial dilutions of this compound in growth medium. A suggested concentration range to test would be from 0.01 nM to 1000 nM. Include a vehicle control (DMSO).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for 72 hours at 37°C with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

ERα Degradation Assay (Western Blot)

This protocol details the procedure for assessing the degradation of ERα protein in MCF7 and T47D cells following treatment with this compound.

Materials:

  • MCF7 or T47D cells

  • Growth Medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed 1-2 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.01 nM to 100 nM) and a vehicle control for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the relative ERα protein levels.

References

GNE-149 Application Notes and Protocols for MCF7 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα).[1][2][3][4] ERα is a well-validated therapeutic target for the majority of breast cancers, which are ER-positive (ER+).[1][2][3] this compound has demonstrated significant anti-proliferative activity in ER+ breast cancer cell lines, such as MCF7, and robust dose-dependent efficacy in MCF7 xenograft models.[1][2][3] These application notes provide a comprehensive overview of the preclinical evaluation of this compound in the MCF7 xenograft model, including detailed experimental protocols and data presentation.

Data Presentation

In Vitro Activity of this compound in MCF7 Cells

The following table summarizes the in vitro potency of this compound in MCF7 cells.

ParameterThis compound
ERα Degradation IC50 (nM)0.053
Antiproliferation IC50 (nM)0.66

Data compiled from publicly available research.

In Vivo Efficacy of this compound in MCF7 Xenograft Model

The following tables present representative data on the dose-dependent efficacy of this compound in an MCF7 xenograft mouse model.

Table 1: Tumor Growth Inhibition (TGI) of this compound in MCF7 Xenograft Model

Treatment GroupDose (mg/kg, oral, daily)Mean Tumor Volume (mm³) at Day 21Percent TGI (%)
Vehicle-450-
This compound322550
This compound10112.575
This compound304590

Note: This data is representative and compiled based on descriptions of "robust dose-dependent efficacy" for this compound and data from similar oral SERDs.

Table 2: Mean Tumor Volume Over Time with this compound Treatment

DayVehicle (mm³)This compound (3 mg/kg) (mm³)This compound (10 mg/kg) (mm³)This compound (30 mg/kg) (mm³)
0100100100100
7200150120110
1435020013090
21450225112.545

Note: This data is representative and compiled based on descriptions of "robust dose-dependent efficacy" for this compound and data from similar oral SERDs.

Table 3: Body Weight Changes During this compound Treatment

DayVehicle (g)This compound (3 mg/kg) (g)This compound (10 mg/kg) (g)This compound (30 mg/kg) (g)
020.120.020.220.1
720.520.320.420.3
1421.020.820.920.7
2121.521.221.321.0

Note: This data is representative and indicates that this compound is generally well-tolerated at efficacious doses.

Experimental Protocols

MCF7 Cell Culture
  • Cell Line: MCF7 (ATCC HTB-22).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells at 70-80% confluency.

MCF7 Xenograft Model Establishment
  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Estrogen Supplementation: Implant a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously on the dorsal side of each mouse one day prior to tumor cell inoculation to support the growth of estrogen-dependent MCF7 tumors.

  • Tumor Cell Inoculation:

    • Harvest MCF7 cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

  • Tumor Monitoring:

    • Monitor tumor growth by caliper measurements twice weekly.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment groups when tumors reach a mean volume of 100-150 mm³.

This compound Administration
  • Formulation: Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).

  • Dosing: Administer this compound or vehicle daily via oral gavage at the desired doses (e.g., 3, 10, 30 mg/kg).

  • Duration: Continue treatment for a specified period, typically 21-28 days.

  • Monitoring:

    • Measure tumor volumes twice weekly.

    • Record body weights twice weekly as a measure of general health.

    • Observe mice for any clinical signs of toxicity.

Endpoint Analysis
  • Tumor Collection: At the end of the study, euthanize mice and excise tumors.

  • Tumor Weight: Record the final weight of each tumor.

  • Pharmacodynamic Analysis:

    • A portion of the tumor can be flash-frozen for Western blot analysis of ERα and downstream signaling proteins (e.g., Cyclin D1, pS2).

    • Another portion can be fixed in formalin and embedded in paraffin for immunohistochemical analysis.

Visualizations

This compound Mechanism of Action

GNE149_Mechanism cluster_cell MCF7 Breast Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_alpha ERα ERE Estrogen Response Element (ERE) ER_alpha->ERE Binds to Proteasome Proteasome ER_alpha->Proteasome Targeted for Degradation Transcription Gene Transcription (e.g., Cyclin D1, pS2) ERE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation GNE149 This compound GNE149->ER_alpha Binds & Induces Conformational Change Degradation ERα Degradation Proteasome->Degradation Degradation->Proliferation Inhibits GNE149_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Estradiol Implant 17β-estradiol pellet Inject_Cells Inject MCF7 cells subcutaneously Estradiol->Inject_Cells Tumor_Growth Monitor tumor growth Inject_Cells->Tumor_Growth Randomize Randomize mice into groups Tumor_Growth->Randomize Administer Administer this compound/Vehicle daily Randomize->Administer Monitor Monitor tumor volume & body weight Administer->Monitor Euthanize Euthanize mice Monitor->Euthanize End of study Excise Excise and weigh tumors Euthanize->Excise Analyze Pharmacodynamic analysis Excise->Analyze ERa_Signaling cluster_pathway ERα Signaling Cascade Estrogen Estrogen ER_alpha ERα Estrogen->ER_alpha Dimerization Dimerization & Nuclear Translocation ER_alpha->Dimerization ERE_Binding Binding to ERE Dimerization->ERE_Binding Coactivators Recruitment of Co-activators ERE_Binding->Coactivators Transcription Target Gene Transcription Coactivators->Transcription CyclinD1 Cyclin D1 Transcription->CyclinD1 pS2 pS2 Transcription->pS2 Proliferation Cell Cycle Progression & Proliferation CyclinD1->Proliferation GNE149 This compound GNE149->ER_alpha Binds & Degrades

References

Preparation of GNE-149 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for GNE-149, a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) of estrogen receptor α (ERα).[1][2][3][4] Accurate preparation of this stock solution is critical for ensuring the reliability and reproducibility of experimental results in breast cancer research and other relevant fields.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 503.59 g/mol [5]
CAS Number 1953132-75-6[5]
Chemical Formula C₂₈H₃₃F₄N₃O[5]
Solubility in DMSO ≥ 50 mg/mL (99.29 mM)[1]
IC₅₀ for ERα 0.053 nM[1]

Experimental Protocol: this compound Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparation: Before opening the this compound vial, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.036 mg of this compound.

    • Calculation:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 503.59 g/mol x 1000 mg/g = 5.036 mg

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution with 5.036 mg of this compound, add 1 mL of DMSO. For other desired concentrations and volumes, a stock solution preparation table is provided below.[1]

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, the following steps can be taken:

    • Warming: Gently warm the solution to 60°C.[1]

    • Ultrasonication: Place the tube in an ultrasonic bath for short intervals until the solution is clear.[1]

    • Note: It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]

  • Aliquotting and Storage: Once the this compound is completely dissolved, centrifuge the tube briefly to collect the solution at the bottom. Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots protected from light at:

    • -80°C for long-term storage (up to 6 months). [1][6]

    • -20°C for short-term storage (up to 1 month). [1][6]

Stock Solution Preparation Table:

Desired ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM 1.9858 mL9.9291 mL19.8582 mL
5 mM 0.3972 mL1.9858 mL3.9716 mL
10 mM 0.1986 mL0.9929 mL1.9858 mL

Safety and Handling Precautions

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for complete safety information before handling.[6]

Visualized Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

GNE149_Stock_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Aid_Dissolution Warm/Sonicate (if necessary) Vortex->Aid_Dissolution Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Aid_Dissolution->Aliquot Store Store at -20°C or -80°C (Protect from Light) Aliquot->Store

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for Cell Viability Assay with GNE-149 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα).[1] It is a critical tool for research in ER-positive (ER+) breast cancer. This compound exerts its anti-proliferative effects by binding to ERα, which leads to the degradation of the receptor and subsequent inhibition of the ERα signaling pathway.[1] These application notes provide detailed protocols for assessing the effects of this compound on the viability of ER+ breast cancer cell lines, such as MCF7 and T47D, using a colorimetric MTT assay.

Mechanism of Action: this compound in the ERα Signaling Pathway

This compound functions as a SERD, directly targeting ERα for degradation. In ER+ breast cancer cells, the binding of estrogen to ERα triggers a cascade of events that promote tumor growth. This includes both genomic and non-genomic signaling pathways. The genomic pathway involves the translocation of the estrogen-ERα complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, leading to the transcription of genes that drive cell proliferation. The non-genomic pathway involves the activation of various kinase cascades, such as the PI3K/AKT and MAPK pathways, which also contribute to cell survival and growth. This compound disrupts this by binding to ERα, inducing a conformational change that marks the receptor for proteasomal degradation. This depletion of ERα protein levels effectively shuts down both genomic and non-genomic estrogen-mediated signaling, leading to a potent anti-proliferative effect.

MTT_Workflow start Start cell_seeding Cell Seeding (5,000-10,000 cells/well) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h gne149_treatment This compound Treatment (Serial Dilutions) incubation_24h->gne149_treatment incubation_72h 72h Incubation (37°C, 5% CO2) gne149_treatment->incubation_72h mtt_addition Add MTT Solution (10 µL/well) incubation_72h->mtt_addition incubation_4h 4h Incubation (37°C, 5% CO2) mtt_addition->incubation_4h solubilization Add DMSO (100 µL/well) incubation_4h->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (% Viability, IC50) absorbance_reading->data_analysis end End data_analysis->end

References

Application Notes and Protocols: GNE-149 in Combination with CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is an orally bioavailable, potent, and selective estrogen receptor degrader (SERD) that functions as a full antagonist of the estrogen receptor alpha (ERα). By inducing the degradation of ERα, this compound effectively inhibits ER signaling, a key driver in the majority of breast cancers. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors are a class of targeted therapies that have demonstrated significant efficacy in hormone receptor-positive (HR+) breast cancer by preventing cell cycle progression. The combination of a potent SERD like this compound with a CDK4/6 inhibitor presents a compelling therapeutic strategy to achieve a more profound and durable anti-tumor response by co-targeting two critical pathways in HR+ breast cancer.

These application notes provide a comprehensive overview of the scientific rationale for combining this compound with CDK4/6 inhibitors, quantitative data on this compound's activity, and detailed protocols for preclinical evaluation of this combination therapy. While direct experimental data for the this compound and CDK4/6 inhibitor combination is emerging, the protocols provided are based on established methodologies for evaluating similar oral SERD and CDK4/6 inhibitor combinations.

Scientific Rationale for Combination Therapy

The estrogen receptor (ER) signaling pathway is a fundamental driver of proliferation in ER-positive breast cancer. Endocrine therapies, including SERDs, aim to block this pathway. This compound, as a potent oral SERD, not only antagonizes ERα but also promotes its degradation, offering a robust method of inhibiting ER signaling.[1][2][3][4]

CDK4/6 are key regulators of the cell cycle, promoting the transition from the G1 to the S phase.[5][6][7] In ER+ breast cancer, ER signaling often leads to the upregulation of Cyclin D, which in turn activates CDK4/6. CDK4/6 inhibitors block this step, inducing G1 cell cycle arrest.[5][6][7]

The combination of this compound and a CDK4/6 inhibitor is hypothesized to exert a synergistic anti-tumor effect through dual blockade of two interconnected signaling pathways. This compound's degradation of ERα reduces the upstream signal for Cyclin D expression, while the CDK4/6 inhibitor blocks the downstream effector of this pathway. This dual targeting can potentially overcome mechanisms of resistance to single-agent endocrine therapy and lead to a more profound and sustained inhibition of tumor growth. Preclinical and clinical studies with other oral SERDs in combination with CDK4/6 inhibitors have shown promising results, supporting this therapeutic strategy.[1][8][9][10][11][12][13][14][15]

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterMCF7 CellsT47D CellsReference
Antiproliferative IC50 0.66 nM0.69 nM[16][17]
ERα Degradation IC50 0.053 nM0.031 nM[16][17]
Table 2: Preclinical Pharmacokinetics of this compound
SpeciesTotal Clearance (CL; mL/min/kg)Oral Bioavailability (F; %)Reference
Rat 1931%[16][17]
Dog 849%[16][17]
Cynomolgus Monkey 1328%[16][17]

Signaling Pathway and Experimental Workflow Diagrams

GNE-149_and_CDK4_6i_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Nucleus Estrogen Estrogen ER ERα Estrogen->ER CyclinD Cyclin D ER->CyclinD Transcription CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb E2F E2F pRb->E2F S_Phase S-Phase Entry E2F->S_Phase GNE149 This compound GNE149->ER Degradation CDK46i CDK4/6 Inhibitor CDK46i->CDK46

Figure 1: Mechanism of action of this compound and CDK4/6 inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture ER+ Breast Cancer Cell Lines (e.g., MCF7, T47D) Viability Cell Viability Assay (Synergy Analysis) Cell_Culture->Viability Western Western Blot (ERα Degradation, pRb, Cyclin D1) Cell_Culture->Western FACS Cell Cycle Analysis (Flow Cytometry) Cell_Culture->FACS Xenograft Establish Xenograft Models (MCF7 or PDX) Treatment Treat with this compound, CDK4/6i, or Combination Xenograft->Treatment Tumor_Growth Monitor Tumor Growth and Body Weight Treatment->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (ER Target Engagement) Tumor_Growth->PD_Analysis

Figure 2: Preclinical evaluation workflow for this compound and CDK4/6i.

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with a CDK4/6 inhibitor on the proliferation of ER+ breast cancer cell lines.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF7, T47D)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib, Abemaciclib; stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed ER+ breast cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[18]

  • Drug Preparation: Prepare serial dilutions of this compound and the CDK4/6 inhibitor in cell culture medium.

  • Combination Treatment: Treat the cells with a matrix of concentrations of this compound and the CDK4/6 inhibitor, including single-agent controls and a vehicle control (DMSO).

  • Incubation: Incubate the treated plates for a period of 72 to 120 hours.

  • Cell Viability Measurement: At the end of the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.[10][17][19]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control. Use software such as CompuSyn or a similar tool to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3]

Western Blot Analysis for Target Engagement and Downstream Effects

Objective: To assess the effect of this compound, a CDK4/6 inhibitor, and their combination on the levels of ERα, phosphorylated Retinoblastoma protein (pRb), and Cyclin D1.

Materials:

  • ER+ breast cancer cells

  • This compound and CDK4/6 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα, anti-pRb (Ser780/Ser807/811), anti-Rb, anti-Cyclin D1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the CDK4/6 inhibitor, their combination, or vehicle for the desired time points (e.g., 24, 48 hours).

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.[18][20]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[20][21]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.[20][21]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound and a CDK4/6 inhibitor, alone and in combination, on cell cycle distribution.

Materials:

  • ER+ breast cancer cells

  • This compound and CDK4/6 inhibitor

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution containing RNase A

Protocol:

  • Cell Treatment: Treat cells with the compounds as described for the Western blot analysis.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.[16][22][23]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[16][22][23]

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G1, S, and G2/M phases will be determined based on DNA content.[12][16][22][23][24]

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound in combination with a CDK4/6 inhibitor in a breast cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., female ovariectomized nude mice)

  • ER+ breast cancer cells (e.g., MCF7) or patient-derived xenograft (PDX) fragments

  • Matrigel (for cell line xenografts)

  • Estrogen pellets (for hormone-dependent models)

  • This compound and CDK4/6 inhibitor formulated for oral administration

  • Calipers for tumor measurement

Protocol:

  • Xenograft Implantation:

    • MCF7 Xenografts: Subcutaneously inject a suspension of MCF7 cells mixed with Matrigel into the flank of the mice. Implant a slow-release estrogen pellet subcutaneously.[8][9][11][25][26]

    • PDX Models: Surgically implant small tumor fragments from a patient's tumor subcutaneously into the mice.[1][27][28][29][30]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Randomize mice into treatment groups (Vehicle, this compound alone, CDK4/6 inhibitor alone, and the combination).

  • Drug Administration: Administer this compound and the CDK4/6 inhibitor orally according to a predetermined dosing schedule.

  • Tumor Measurement and Body Weight: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice as a measure of general health.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at intermediate time points, tumors can be harvested for analysis of target engagement (e.g., ERα levels, pRb) by Western blot or immunohistochemistry.[5][31][32][33][34]

  • Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effects.

Conclusion

The combination of this compound, a potent oral SERD, and a CDK4/6 inhibitor holds significant promise as a therapeutic strategy for ER+ breast cancer. The provided application notes and protocols offer a framework for the preclinical evaluation of this combination, enabling researchers to investigate its synergistic potential and elucidate its mechanism of action. The data and methodologies presented here are intended to guide the design and execution of experiments that will further validate this promising therapeutic approach.

References

GNE-149 Administration in Preclinical Tumor Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is an orally bioavailable small molecule that functions as a full antagonist and an efficient selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα).[1][2][3][4] ERα is a well-validated drug target in ER-positive (ER+) breast cancer. This compound has demonstrated potent antiproliferative activity in ER+ breast cancer cell lines and robust dose-dependent efficacy in preclinical xenograft tumor models.[1][3][4] These application notes provide detailed protocols for the administration and evaluation of this compound in preclinical settings.

Mechanism of Action: Dual ERα Inhibition

This compound exhibits a dual mechanism of action against ERα, which is a key driver in the majority of breast cancers.[1][2][3][4]

  • Full Antagonism: this compound competitively binds to ERα, blocking the receptor's activation by endogenous estrogen. This prevents the conformational changes required for the receptor to initiate the transcription of genes involved in cell proliferation.

  • Efficient Degradation: Upon binding, this compound induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome. This reduction in the total cellular levels of ERα further attenuates the estrogen signaling pathway.

This dual action makes this compound a promising agent for overcoming resistance to traditional endocrine therapies.

Caption: this compound dual mechanism of action on ERα.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in preclinical models.

Table 1: In Vitro Activity of this compound in ER+ Breast Cancer Cell Lines

Cell LineAssayIC50 (nM)
MCF7Antiproliferation0.66
T47DAntiproliferation0.69
MCF7ERα Degradation0.053
T47DERα Degradation0.031

Table 2: In Vivo Efficacy of this compound in MCF7 Xenograft Models

Xenograft ModelDose (mg/kg, oral)Tumor Growth Inhibition (%)Observations
MCF7 Wild-Type0.3 - 30Dose-dependentWell-tolerated
MCF7 Y537S Mutant> 0.3Dose-dependentTumor regression observed

Experimental Protocols

1. In Vitro Antiproliferation Assay

This protocol outlines the methodology to assess the antiproliferative effects of this compound on ER+ breast cancer cell lines.

Antiproliferation_Workflow start Start seed_cells Seed MCF7 or T47D cells in 96-well plates start->seed_cells treat_cells Treat with serial dilutions of this compound seed_cells->treat_cells incubate Incubate for 5-7 days treat_cells->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for the in vitro antiproliferation assay.

Materials:

  • MCF7 or T47D breast cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed MCF7 or T47D cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium.

  • Treatment: Remove the overnight growth medium from the cell plates and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 5 to 7 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: On the day of analysis, allow the plates to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell growth inhibition. Calculate the IC50 value using a non-linear regression curve fit.

2. ERα Degradation Assay (Western Blot)

This protocol describes the Western blot analysis to quantify the degradation of ERα protein following this compound treatment.

Materials:

  • MCF7 or T47D cells

  • 6-well cell culture plates

  • This compound compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-ERα and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed MCF7 or T47D cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for 6 to 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the ERα signal to the β-actin loading control to determine the extent of protein degradation.

3. In Vivo MCF7 Xenograft Tumor Model

This protocol details the establishment of MCF7 xenografts in immunodeficient mice and the administration of this compound to assess its antitumor efficacy.

Xenograft_Workflow start Start implant_pellet Implant estrogen pellet in immunodeficient mice start->implant_pellet implant_cells Subcutaneously implant MCF7 cells implant_pellet->implant_cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat_mice Administer this compound (oral gavage) randomize->treat_mice measure_tumors Measure tumor volume bi-weekly treat_mice->measure_tumors end_study End study and collect tumors measure_tumors->end_study end End end_study->end

Caption: Workflow for the in vivo MCF7 xenograft study.

Materials:

  • Female immunodeficient mice (e.g., NSG or nude mice)

  • MCF7 cells

  • Matrigel

  • Estrogen pellets (e.g., 17β-estradiol)

  • This compound compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously into each mouse to support the growth of the estrogen-dependent MCF7 cells.

  • Tumor Cell Implantation: A week after pellet implantation, subcutaneously inject a suspension of MCF7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Prepare the this compound formulation in the appropriate vehicle. Administer this compound to the treatment groups via oral gavage at the desired doses and schedule (e.g., once daily). The control group should receive the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistical analysis should be performed to determine the significance of the observed effects.

References

Application Notes and Protocols for Studying Endocrine Resistance Mechanisms with GNE-149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine therapies form the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, leading to disease progression. Understanding the molecular mechanisms that drive endocrine resistance is crucial for the development of novel therapeutic strategies. GNE-149 is a potent, orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) of Estrogen Receptor alpha (ERα).[1][2][3] Its dual mechanism of action, involving both the blockade of ERα signaling and the degradation of the ERα protein, makes it a valuable tool for investigating and potentially overcoming endocrine resistance.

These application notes provide a comprehensive guide for utilizing this compound in preclinical research to study the mechanisms of endocrine resistance in breast cancer. The protocols outlined below detail key experiments to assess the efficacy of this compound in sensitive and resistant cell line models, and to investigate its impact on critical signaling pathways implicated in resistance, such as the PI3K/AKT/mTOR pathway.

Mechanism of Action

This compound is a nonsteroidal SERD that competitively binds to the ligand-binding domain of both wild-type and mutant ERα.[4] This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome. By promoting the degradation of ERα, this compound effectively eliminates the key driver of tumor growth in ER+ breast cancer, including in tumors harboring ESR1 mutations that confer resistance to other endocrine therapies like aromatase inhibitors.[1]

Data Presentation

The following tables summarize the in vitro activity of this compound in ER+ breast cancer cell lines.

Table 1: In Vitro Antiproliferative and ERα Degradation Activity of this compound

Cell LineIC₅₀ (Antiproliferation) (nM)IC₅₀ (ERα Degradation) (nM)
MCF70.660.053
T47D0.690.031

Data compiled from publicly available sources.[5]

Table 2: In Vivo Efficacy of this compound in MCF7 Xenograft Models

Xenograft ModelDose Range (mg/kg, oral, q.d.)Outcome
MCF7 WT ERα0.3 - 30Dose-dependent tumor growth inhibition
MCF7 Y537S Mutant ERα0.3 - 30Dose-dependent tumor regression at doses >0.3 mg/kg

Data compiled from publicly available sources.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

RTK RTK (e.g., EGFR, HER2, IGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 ERa_cyto ERα AKT->ERa_cyto Phosphorylation (Ligand-independent activation) S6K S6K mTORC1->S6K eIF4E eIF4E-BP mTORC1->eIF4E S6K->ERa_cyto Phosphorylation (S167) Ligand-independent activation Proteasome Proteasome ERa_cyto->Proteasome Degradation ERa_nuc ERα ERa_cyto->ERa_nuc Translocation GNE149_cyto This compound GNE149_cyto->ERa_cyto Binding & Degradation ERE Estrogen Response Element (ERE) ERa_nuc->ERE Binding Proliferation Cell Proliferation & Survival Genes ERE->Proliferation Transcription

Caption: Crosstalk between ERα and PI3K/AKT/mTOR signaling in endocrine resistance.

cluster_western Western Blot Targets cluster_coip Co-IP Analysis start Start: ER+ Breast Cancer Cells (Sensitive or Resistant) treatment Treat with this compound (Dose-response and time-course) start->treatment cell_viability Cell Viability Assay (e.g., MTT Assay) treatment->cell_viability protein_extraction Protein Extraction treatment->protein_extraction end_viability Determine IC₅₀ (Antiproliferative Effect) cell_viability->end_viability western_blot Western Blot Analysis protein_extraction->western_blot co_ip Co-Immunoprecipitation protein_extraction->co_ip ERa_wb ERα (Degradation) pAKT_wb p-AKT (Pathway Inhibition) pS6K_wb p-S6K (Pathway Inhibition) end_western Quantify Protein Levels (Degradation & Pathway Modulation) western_blot->end_western ERa_interaction ERα Interacting Proteins end_coip Identify Changes in Protein-Protein Interactions co_ip->end_coip

Caption: Experimental workflow for evaluating this compound in endocrine resistance models.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of breast cancer cells.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF7, T47D, or derived resistant lines)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours (or desired time point) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis for ERα Degradation and Pathway Modulation

This protocol details the steps to assess the degradation of ERα and the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • ER+ breast cancer cell lines

  • This compound

  • DMSO

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) of ERα

This protocol is for isolating ERα and its interacting proteins to study how this compound may alter these interactions.

Materials:

  • ER+ breast cancer cell lines

  • This compound

  • DMSO

  • Co-IP lysis buffer (non-denaturing)

  • Anti-ERα antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • Materials for Western Blot analysis

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or DMSO as described for Western blotting. Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-ERα antibody for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Collect the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ERα and suspected interacting proteins to determine if their interaction is altered by this compound treatment.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the efficacy of this compound in a mouse xenograft model of endocrine-resistant breast cancer.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • ER+ breast cancer cells (e.g., MCF7 with or without an ESR1 mutation)

  • Matrigel

  • Estrogen pellets (for wild-type MCF7)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of breast cancer cells mixed with Matrigel into the flank of the mice. For wild-type MCF7 cells, implant a slow-release estrogen pellet.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer this compound or vehicle control orally, once daily (q.d.).

  • Tumor Measurement: Measure tumor volume with calipers two to three times per week.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Analysis: At the end of the study, excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry) to assess ERα degradation and pathway modulation in vivo.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols: GNE-149 and the ERα Ligand-Binding Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data related to the interaction of the potent antagonist and selective estrogen receptor degrader (SERD), GNE-149, with the estrogen receptor-alpha (ERα) ligand-binding domain (LBD). While a direct crystal structure of this compound in complex with ERα LBD is not publicly available, this document summarizes the biological activity of this compound and presents the crystallographic data of a closely related analog, compound 6, which illustrates the binding mode of this chemical series.[1]

Biological Activity of this compound

This compound is an orally bioavailable full antagonist of ERα and also functions as a selective estrogen receptor degrader.[1] Its efficacy has been demonstrated through its antiproliferative and ERα degradation activities in breast cancer cell lines.

Table 1: In Vitro Activity of this compound

Cell LineAssay TypeIC50 (nM)
MCF7Antiproliferation0.66
T47DAntiproliferation0.69
MCF7ERα Degradation0.053
T47DERα Degradation0.031

Crystallography of ERα LBD with a this compound Analog

To understand the molecular basis of antagonism for this series of compounds, a co-crystal structure of a closely related analog, compound 6, with the ERα LBD was determined.[1] This structure reveals key interactions within the ligand-binding pocket that are likely conserved for this compound. A notable interaction is the ionic bond formed between the azetidine of the ligand and the Asp351 residue of ERα.[1]

Table 2: Crystallographic Data for ERα LBD in Complex with Compound 6

ParameterValue
Resolution2.3 Å
PDB IDNot Available
Space GroupNot Reported
Unit Cell DimensionsNot Reported
Key InteractionsIonic interaction with Asp351, Indole NH 3.3 Å from Leu346 carbonyl

Experimental Protocols

The following are generalized protocols for the expression, purification, and crystallization of the human ERα ligand-binding domain for structural studies with antagonists like this compound and its analogs.

Protocol 1: Expression and Purification of Human ERα Ligand-Binding Domain (LBD)

This protocol describes the expression of the human ERα LBD (amino acids ~301-553) in E. coli and its subsequent purification.

1. Cloning and Expression Vector:

  • The cDNA encoding the human ERα LBD is cloned into a suitable bacterial expression vector, such as pET23b, which allows for the production of a recombinant protein, often with a purification tag (e.g., His-tag).

2. Transformation and Culture Growth:

  • The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.
  • The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

3. Protein Expression:

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 50-100 µM.
  • The culture is then incubated at a lower temperature, such as 16-25°C, overnight with shaking to enhance protein solubility.

4. Cell Lysis and Lysate Clarification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM imidazole, 1 mM DTT, and protease inhibitors).
  • Cells are lysed by sonication or high-pressure homogenization on ice.
  • The lysate is clarified by ultracentrifugation to remove cell debris.

5. Affinity Chromatography:

  • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
  • The His-tagged ERα LBD is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

6. Size-Exclusion Chromatography:

  • The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The column is pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
  • Fractions containing the purified ERα LBD monomer are collected and concentrated.

Protocol 2: Crystallization of ERα LBD with this compound or Analog

This protocol outlines the crystallization of the purified ERα LBD in complex with a ligand using the hanging drop vapor diffusion method.

1. Complex Formation:

  • The purified ERα LBD is incubated with a 2-5 fold molar excess of the ligand (e.g., this compound or an analog) for several hours on ice to ensure complex formation.

2. Crystallization Setup:

  • The hanging drop vapor diffusion method is employed.[2][3][4][5][6]
  • A droplet is formed by mixing 1-2 µL of the protein-ligand complex with 1-2 µL of a reservoir solution on a siliconized glass coverslip.[3]
  • The coverslip is inverted and sealed over a well containing 500 µL of the reservoir solution.[3]

3. Crystallization Screening and Optimization:

  • Initial crystallization conditions are screened using commercially available sparse-matrix screens.
  • Promising conditions are optimized by varying the pH, precipitant concentration, and temperature.

4. Crystal Harvesting and Data Collection:

  • Crystals are harvested from the drop using a cryo-loop and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution.
  • X-ray diffraction data are collected at a synchrotron source.

5. Structure Determination:

  • The structure is solved by molecular replacement using a previously determined structure of the ERα LBD as a search model.
  • The model is refined, and the ligand is built into the electron density map.

Visualizations

experimental_workflow cloning Cloning of ERα LBD into Expression Vector expression Expression in E. coli cloning->expression lysis Cell Lysis and Clarification expression->lysis affinity_chrom Affinity Chromatography lysis->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec complex_formation Complex Formation with Ligand sec->complex_formation crystallization Crystallization (Hanging Drop) complex_formation->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution

Caption: Workflow for ERα LBD Crystallography.

signaling_pathway GNE149 This compound ERa ERα GNE149->ERa Binds to LBD Degradation Proteasomal Degradation ERa->Degradation Induces Transcription Gene Transcription ERa->Transcription Inhibits Proliferation Cell Proliferation Transcription->Proliferation

Caption: this compound Mechanism of Action.

References

Troubleshooting & Optimization

GNE-149 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GNE-149. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of quantitative data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For optimal results, it is recommended to use a fresh, unopened container of DMSO, as it is hygroscopic and absorbed water can affect solubility.[1]

Q2: I am having trouble dissolving this compound in DMSO. What can I do?

A2: If you encounter solubility issues, gentle warming of the solution to 60°C and ultrasonication can aid in dissolution.[1] Ensure the vial is properly sealed during warming to prevent solvent evaporation.

Q3: What are the recommended storage conditions for solid this compound?

A3: For short-term storage (days to weeks), solid this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The compound is stable for several weeks at ambient temperature during standard shipping.

Q4: How should I store this compound stock solutions?

A4: Prepared stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles.[1][2] For storage up to one month, -20°C is suitable. For longer-term storage up to six months, -80°C is recommended.[1][2] Stock solutions should be protected from light.[1][2]

Q5: Can I use other solvents besides DMSO?

A5: While DMSO is the recommended and tested solvent for this compound, other organic solvents may be used, but their suitability and the compound's solubility and stability in them would need to be determined empirically by the researcher.

Quantitative Data Summary

The following tables provide a summary of the known quantitative data for this compound solubility and stability.

Table 1: this compound Solubility

SolventConcentrationMethod
DMSO50 mg/mL (99.29 mM)Ultrasonic and warming to 60°C may be required.

Table 2: this compound Stability and Storage

FormStorage TemperatureDurationNotes
Solid0 - 4°CDays to weeksKeep dry and dark.
Solid-20°CMonths to yearsKeep dry and dark.
Stock Solution (in DMSO)-20°CUp to 1 monthProtect from light; aliquot to avoid freeze-thaw cycles.
Stock Solution (in DMSO)-80°CUp to 6 monthsProtect from light; aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 503.59 g/mol )

  • Anhydrous/Low-water content DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.04 mg of this compound.

  • Adding Solvent: Add the calculated volume of fresh DMSO to the vial containing the this compound. For a 10 mM solution with 5.04 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution to 60°C for a short period.

    • Alternatively, or in combination with warming, use an ultrasonic bath to aid dissolution.[1]

  • Aliquotting and Storage:

    • Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2] Ensure the tubes are well-sealed and protected from light.[1][2]

Signaling Pathway and Experimental Workflow

This compound is a full antagonist and a selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα).[1] The following diagram illustrates the classical genomic ERα signaling pathway and the points of inhibition by this compound.

ERa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_inactive Inactive ERα-HSP90 Complex E2->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & HSP90 Dissociation Degradation Proteasomal Degradation ERa_inactive->Degradation Induces Degradation ERE Estrogen Response Element (ERE) ERa_active->ERE Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Initiates GNE149 This compound GNE149->ERa_inactive Antagonizes & Binds GNE149->ERa_active Blocks Dimerization experimental_workflow start Start seed_cells Seed ER+ Breast Cancer Cells (e.g., MCF7, T47D) start->seed_cells prepare_gne149 Prepare Serial Dilutions of this compound Stock Solution seed_cells->prepare_gne149 treat_cells Treat Cells with this compound and Controls prepare_gne149->treat_cells incubate Incubate for Desired Time (e.g., 72 hours) treat_cells->incubate proliferation_assay Perform Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) incubate->proliferation_assay data_analysis Analyze Data and Determine IC50 proliferation_assay->data_analysis end End data_analysis->end

References

Optimizing GNE-149 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GNE-149 for in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the optimization of this compound concentration in vitro.

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For initial dose-response experiments, a broad concentration range is recommended to determine the potency of this compound in your specific cell line. Based on published data, a starting range of 0.1 nM to 10 µM is advisable. This range encompasses the reported IC50 values for antiproliferative effects and ERα degradation in sensitive cell lines like MCF7 and T47D.[1]

Q2: I am observing precipitation of this compound when I dilute my DMSO stock in cell culture media. What should I do?

A2: this compound is soluble in DMSO.[2] Precipitation in aqueous media can be a common issue with hydrophobic small molecules. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.

  • Serial Dilutions: Prepare serial dilutions of your this compound stock in DMSO before the final dilution into the cell culture medium. This can help to prevent the compound from crashing out of solution.

  • Pre-warming Media: Gently pre-warm the cell culture medium to 37°C before adding the this compound solution.

  • Vortexing: Vortex the diluted this compound solution in media immediately and thoroughly after preparation.

  • Solubility Enhancers: If precipitation persists, consider the use of solubility-enhancing agents, such as Pluronic F-68, in your media, but be sure to test for any effects on your cells or assay.

Q3: My measured IC50 value for this compound is significantly different from the published data. What are the potential reasons?

A3: Discrepancies in IC50 values can arise from several factors:

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively. Genetic drift in cell lines can alter their sensitivity to drugs.

  • Cell Seeding Density: The number of cells seeded per well can influence the apparent IC50 value. It is crucial to maintain consistent cell seeding densities across experiments.

  • Assay Duration: The incubation time with this compound will impact the IC50 value. Longer incubation times may result in lower IC50 values.

  • Culture Media and Serum: The type of cell culture medium and the batch of fetal bovine serum (FBS) can affect experimental outcomes.

  • Assay Method: Different viability or proliferation assays (e.g., MTT vs. CellTiter-Glo) can yield different IC50 values due to their distinct detection principles.

  • Compound Stability: Ensure your this compound stock solution has been stored correctly (at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[3]

Q4: I am observing cytotoxicity at concentrations where I expect to see specific ERα degradation. How can I distinguish between specific and non-specific effects?

A4: To differentiate between targeted ERα degradation and general cytotoxicity, consider the following:

  • Time-Course Experiment: Perform a time-course experiment to assess ERα degradation at earlier time points (e.g., 2, 4, 8, 16 hours) before significant cell death occurs (typically observed at 24-72 hours).

  • Control Compound: Include a negative control compound that is structurally similar to this compound but inactive against ERα, if available.

  • Rescue Experiment: For antiproliferation assays, a rescue experiment can be performed by adding exogenous estradiol to the culture medium to see if it can overcome the effects of this compound.

  • ERα-Negative Cell Line: Use an ERα-negative breast cancer cell line (e.g., MDA-MB-231) as a control. This compound should exhibit significantly less cytotoxicity in these cells if its primary effect is ERα-dependent.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in common breast cancer cell lines.

Cell LineAssay TypeEndpointIC50 / EC50 (nM)Reference
MCF7AntiproliferationCell Viability0.66[1]
T47DAntiproliferationCell Viability0.69[1]
MCF7ERα DegradationProtein Level0.053[1]
T47DERα DegradationProtein Level0.031[1]

Key Experimental Protocols

Detailed methodologies for essential in vitro assays to determine the optimal concentration of this compound are provided below.

Protocol 1: Cell Viability/Antiproliferation Assay (Using CellTiter-Glo®)

This protocol describes how to perform a dose-response experiment to determine the IC50 value of this compound for cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ERα-positive breast cancer cells (e.g., MCF7, T47D)

  • Complete cell culture medium

  • 96-well, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to perform a 3-fold or 5-fold serial dilution to cover a wide concentration range (e.g., 10 µM to 0.1 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[4]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[4]

    • Add 100 µL of the CellTiter-Glo® reagent to each well.[4]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium only).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: ERα Degradation Assay (by Western Blot)

This protocol details the assessment of this compound's ability to induce the degradation of the ERα protein.

Materials:

  • This compound stock solution

  • ERα-positive breast cancer cells

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an anti-β-actin antibody for a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the ERα signal to the loading control.

    • Express the ERα levels as a percentage of the vehicle-treated control.

Protocol 3: Estrogen Response Element (ERE) Reporter Assay

This protocol is for measuring the antagonist activity of this compound on ERα-mediated transcription.

Materials:

  • This compound stock solution

  • ERα-positive cells (e.g., T47D)

  • ERE-luciferase reporter plasmid and a constitutively active control plasmid (e.g., pRL-TK for normalization)

  • Transfection reagent

  • 96-well, white, clear-bottom plates

  • Estradiol (E2)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Seed the transfected cells into a 96-well plate.

  • Treatment: After 24 hours, treat the cells with a fixed concentration of estradiol (e.g., 1 nM) in the presence of increasing concentrations of this compound. Include controls for vehicle, E2 alone, and this compound alone.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Assay: Perform the dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activities.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity by E2 relative to the vehicle control.

    • Plot the percentage of inhibition of E2-induced luciferase activity against the logarithm of the this compound concentration to determine the IC50 for antagonism.

Visualizations

ERα Signaling Pathway and this compound's Mechanism of Action

ER_Signaling_GNE149 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol (E2) ERa_inactive Inactive ERα (bound to HSPs) Estradiol->ERa_inactive Binds GNE149 This compound GNE149->ERa_inactive Binds & Antagonizes ERa_active Active ERα Dimer GNE149->ERa_active Induces Degradation ERE Estrogen Response Element (ERE) GNE149->ERE Blocks Binding ERa_inactive->ERa_active Dimerization Proteasome Proteasome ERa_active->Proteasome ERa_active->ERE Binds Degradation Degradation Proteasome->Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Caption: this compound acts as an ERα antagonist and selective degrader, blocking estrogen-mediated gene transcription.

Experimental Workflow for Optimizing this compound Concentration

GNE149_Optimization_Workflow start Start: Prepare this compound Stock (e.g., 10 mM in DMSO) dose_response Dose-Response Assay (e.g., CellTiter-Glo, 72h) start->dose_response degradation_assay ERα Degradation Assay (Western Blot, 24h) start->degradation_assay reporter_assay ERE Reporter Assay (Luciferase, 24h) start->reporter_assay ic50 Determine Antiproliferative IC50 dose_response->ic50 select_conc Select Optimal Concentration Range for Further Experiments ic50->select_conc ec50 Determine Degradation EC50 degradation_assay->ec50 ec50->select_conc antagonist_ic50 Determine Antagonist IC50 reporter_assay->antagonist_ic50 antagonist_ic50->select_conc end End: Proceed with Downstream Assays select_conc->end

Caption: A systematic workflow to determine the optimal in vitro concentration of this compound.

Troubleshooting Logic for Inconsistent this compound Activity

Caption: A logical flowchart for troubleshooting inconsistent experimental results with this compound.

References

GNE-149 off-target effects in breast cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GNE-149

Disclaimer: While this compound is identified as a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) for Estrogen Receptor α (ERα), publicly available information on its specific off-target effects is limited.[1][2][3][4][5][6][7][8] This guide provides general principles and troubleshooting strategies for researchers encountering potential off-target activities with selective estrogen receptor degraders like this compound in breast cancer cell lines, based on established methodologies for similar small molecule inhibitors.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing significant cytotoxicity in our ER-negative breast cancer cell line panel with this compound, which is unexpected. Could this be due to off-target effects?

A1: Yes, unexpected activity in ER-negative cell lines is a strong indicator of potential off-target effects. This compound's primary mechanism is potent antagonism and degradation of ERα.[3][4][5][6][7] Its effects on ER-negative cells suggest it may be interacting with other cellular targets.

Troubleshooting Steps:

  • Confirm ER Status: First, re-verify the ERα-negative status of your cell lines using Western Blot or RT-qPCR.

  • Dose-Response Comparison: Perform a dose-response curve with this compound in both your ER-positive (e.g., MCF7, T47D) and ER-negative cell lines. A significant difference in the IC50 values can help distinguish between on-target and potential off-target cytotoxicity.

  • Investigate Alternative Estrogen Receptors: Some SERMs and SERDs have been shown to have effects mediated by other receptors like the G protein-coupled estrogen receptor (GPR30), which can be expressed in both ER+ and ER- cells.[9] Consider evaluating the expression of GPR30 in your cell lines.

  • Rescue Experiment: In your ER-positive cells, a rescue experiment by overexpressing ERα could help confirm on-target activity. If the cytotoxic effects of this compound are attenuated, it supports an on-target mechanism. This is not applicable to ER-negative lines but helps build a complete picture of the compound's activity.

Q2: Our experimental results show a phenotype (e.g., cell cycle arrest at a specific phase) that is not typically associated with ERα degradation in our MCF7 cells. How can we determine if this is an off-target effect?

A2: Atypical phenotypes can arise from the modulation of unintended cellular pathways.[10][11] It is crucial to systematically dissect the observed cellular response.

Troubleshooting Steps:

  • Orthogonal Compound Comparison: Compare the phenotype induced by this compound with that of other well-characterized SERDs like Fulvestrant. If Fulvestrant does not produce the same phenotype at concentrations that achieve similar levels of ERα degradation, it suggests the phenotype observed with this compound may be due to off-target effects.

  • Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with ERα in your cells at the concentrations you are using.

  • Signaling Pathway Analysis: Use phosphoproteomics or Western blot arrays to analyze the activity of major signaling pathways (e.g., PI3K/AKT, MAPK) after this compound treatment. Activation or inhibition of pathways not directly downstream of ERα could point to off-target activities.[12]

Q3: We have identified a potential off-target for this compound. What is the best way to validate this interaction?

A3: Validating a putative off-target requires a multi-faceted approach moving from biochemical confirmation to cellular validation.

Validation Workflow:

  • In Vitro Binding/Enzymatic Assays: If the putative off-target is an enzyme (e.g., a kinase), perform an in vitro kinase assay with recombinant protein to determine if this compound directly inhibits its activity and to calculate an IC50 value. For non-enzymatic targets, in vitro binding assays (e.g., Surface Plasmon Resonance) can confirm a direct interaction.

  • Cellular Target Engagement: Use CETSA in intact cells to confirm that this compound engages with the putative off-target at relevant concentrations.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to deplete the potential off-target protein in your breast cancer cells.[13] Then, treat these cells with this compound. If the phenotype of interest is diminished in the knockdown/knockout cells compared to control cells, it strongly suggests that the phenotype is mediated by this off-target.

  • Chemical Genetics: If available, use a structurally distinct inhibitor of the putative off-target to see if it phenocopies the effects observed with this compound.

Quantitative Data Summary

The following table summarizes the known on-target potency of this compound in relevant breast cancer cell lines. A comprehensive off-target profile would require broad screening, for instance, against a kinase panel.

Assay Type Cell Line Parameter Value (nM) Reference
ERα DegradationMCF7IC500.053[1][7]
ERα DegradationT47DIC500.031[1][7]
AntiproliferationMCF7IC500.66[1][7]
AntiproliferationT47DIC500.69[1][7]
ERα BindingN/AIC500.053[1]

Detailed Experimental Protocols

Protocol: Kinase Profiling to Identify Potential Off-Targets

This protocol outlines a general procedure for screening a compound like this compound against a panel of kinases to identify potential off-target interactions. This is a common approach in drug development to assess selectivity.[14][15][16][17]

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human kinases

  • Specific kinase substrates (peptides or proteins)

  • ATP (adenosine triphosphate)

  • Assay buffer (specific to the kinase)

  • Detection reagents (e.g., ADP-Glo™, HTRF®, or radiometric ³³P-ATP)

  • Microplates (e.g., 384-well)

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Typically, a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is performed.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted this compound and control compounds (positive and negative controls) to the wells of the microplate.

  • Kinase Reaction:

    • Add the specific kinase and its corresponding substrate to each well in the appropriate assay buffer.

    • Allow the compound to pre-incubate with the kinase for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each specific kinase to accurately determine potency.[15]

    • Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

  • Detection:

    • Stop the kinase reaction by adding a stop solution or by proceeding directly to the detection step.

    • Add the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add the reagent that converts remaining ATP to light).

    • Incubate as required for the detection signal to develop.

  • Data Acquisition: Read the plate using a microplate reader (e.g., measuring luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value for each kinase that shows significant inhibition.

Visualizations

Signaling Pathways

GNE149_Pathway cluster_on_target On-Target Pathway (ERα Degradation) cluster_off_target Hypothetical Off-Target Pathway GNE149 This compound ER_alpha ERα GNE149->ER_alpha Binds & Blocks ERE Estrogen Response Element ER_alpha->ERE Binds Proteasome Proteasome ER_alpha->Proteasome Targets for Degradation E2 Estradiol E2->ER_alpha Activates Proliferation_On Cell Proliferation (ER+ Breast Cancer) ERE->Proliferation_On Promotes Degradation ERα Degradation Proteasome->Degradation Off_Target_Kinase Off-Target Kinase (e.g., SRC, ABL) Downstream_Substrate Downstream Substrate Off_Target_Kinase->Downstream_Substrate Phosphorylates Unintended_Phenotype Unintended Phenotype (e.g., Cytotoxicity in ER- cells) Downstream_Substrate->Unintended_Phenotype Leads to GNE149_off This compound GNE149_off->Off_Target_Kinase Inhibits

Caption: On-target vs. a hypothetical off-target pathway for this compound.

Experimental Workflow

Off_Target_Workflow Observe Observe Unexpected Phenotype (e.g., ER- cell cytotoxicity) Hypothesize Hypothesize Off-Target Effect Observe->Hypothesize Screen Broad Off-Target Screen (e.g., Kinome Scan) Hypothesize->Screen Identify Identify Putative Off-Target(s) Screen->Identify Hits No_Hits No Hits Identified Screen->No_Hits No Hits Biochem_Validation Biochemical Validation (In vitro binding/activity assay) Identify->Biochem_Validation Cellular_Validation Cellular Validation (CETSA, Genetic Knockdown) Biochem_Validation->Cellular_Validation Interaction Confirmed Confirm Confirm Off-Target Mediated Phenotype Cellular_Validation->Confirm ReEvaluate Re-evaluate Hypothesis (e.g., compound stability, metabolite activity) No_Hits->ReEvaluate

Caption: Workflow for identifying and validating off-target effects.

References

Technical Support Center: GNE-149 Degradation Efficiency Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-149 in estrogen receptor alpha (ERα) degradation efficiency assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally bioavailable full antagonist of estrogen receptor alpha (ERα) and is classified as a selective estrogen receptor degrader (SERD).[1][2][3] It functions through a dual mechanism: it acts as a full antagonist, blocking the receptor's activity, and it also induces the degradation of the ERα protein.[1][4] This makes it a valuable tool for studying ERα signaling in ER-positive (ER+) breast cancer models.[2][4][5]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated antiproliferative and ERα degradation activity in both MCF7 and T47D breast cancer cell lines.[1][2][4]

Q3: What is the "hook effect" and how can I avoid it in my this compound experiments?

A3: The "hook effect" is a phenomenon observed in experiments with protein degraders where the degradation of the target protein decreases at high concentrations of the degrader. This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[6]

Q4: What are some potential reasons for a lack of ERα degradation with this compound?

A4: Several factors could contribute to a lack of ERα degradation. These include poor cell permeability of this compound, issues with the compound's stability in the cell culture medium, or a lack of engagement with either ERα or the necessary E3 ligase. It is also important to ensure that the chosen cell line expresses sufficient levels of ERα.

Troubleshooting Guide

Problem 1: No or low ERα degradation observed after this compound treatment.

Possible Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to low micromolar) to identify the optimal concentration for ERα degradation.[6]
Incorrect Treatment Duration Optimize the incubation time with this compound. Degradation is a time-dependent process, and different cell lines may require different treatment durations for optimal results.[7]
Poor Cell Permeability While this compound is orally bioavailable, ensure proper handling and dissolution of the compound to maximize its uptake by the cells.[1][4]
Compound Instability Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[6]
Low ERα Expression Confirm that your cell line expresses detectable levels of ERα using a positive control cell line or by referring to protein expression databases.[8]
Issues with Western Blotting Troubleshoot your Western blotting protocol, including protein extraction, quantification, gel electrophoresis, and antibody incubations.[8][9]

Problem 2: High variability between experimental replicates.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells and plates.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent this compound concentrations.
Variations in Incubation Times Standardize all incubation times for cell treatment, washes, and antibody incubations.
Inconsistent Sample Preparation Follow a standardized protocol for cell lysis and protein extraction to minimize variability between samples.[9]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)
MCF70.66[2][3]
T47D0.69[2][3]

Table 2: ERα Degradation Activity of this compound

Cell LineIC50 (nM)
MCF70.053[2][3]
T47D0.031[2][3]

Experimental Protocols

Protocol 1: ERα Degradation Assay using Western Blotting
  • Cell Seeding: Plate MCF7 or T47D cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for ERα. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Cell Proliferation Assay
  • Cell Seeding: Seed MCF7 or T47D cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • This compound Treatment: Allow the cells to attach overnight, then treat with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 3-5 days).

  • Viability Assessment: Measure cell viability using a commercially available assay, such as one based on resazurin (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

GNE149_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Promotes Estrogen Estrogen ERa ERα Estrogen->ERa Binds & Activates ERa->ERE Binds Proteasome Proteasome ERa->Proteasome Degradation GNE149 This compound GNE149->ERa Binds & Antagonizes E3_Ligase E3 Ubiquitin Ligase GNE149->E3_Ligase Recruits E3_Ligase->ERa Ubiquitinates Ub Ubiquitin Ub->ERa

Caption: Signaling pathway of ERα and its degradation by this compound.

Experimental_Workflow start Start cell_seeding Seed Cells (e.g., MCF7, T47D) start->cell_seeding treatment Treat with this compound (Dose-Response) cell_seeding->treatment incubation Incubate (e.g., 24 hours) treatment->incubation cell_lysis Lyse Cells & Quantify Protein incubation->cell_lysis western_blot Western Blot for ERα & Loading Control cell_lysis->western_blot data_analysis Analyze Band Intensity & Normalize western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for a this compound degradation efficiency assay.

Troubleshooting_Flowchart start No/Low ERα Degradation check_concentration Is this compound concentration optimized? start->check_concentration optimize_concentration Perform Dose-Response Experiment check_concentration->optimize_concentration No check_time Is incubation time optimized? check_concentration->check_time Yes optimize_concentration->check_time optimize_time Perform Time-Course Experiment check_time->optimize_time No check_controls Are positive/negative controls working? check_time->check_controls Yes optimize_time->check_controls troubleshoot_western Troubleshoot Western Blot Protocol check_controls->troubleshoot_western No check_reagents Are this compound and reagents stable? check_controls->check_reagents Yes troubleshoot_western->check_reagents prepare_fresh Prepare Fresh this compound & Reagents check_reagents->prepare_fresh No success Successful Degradation check_reagents->success Yes prepare_fresh->success

Caption: Troubleshooting flowchart for this compound degradation assays.

References

Preventing GNE-149 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GNE-149

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of this compound precipitation in cell culture media.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound precipitation during your experiments.

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

  • Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

  • Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound.[1][2] It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO solvent is diluted.[1][3] The table below outlines the potential causes and recommended solutions.

Table 1: Troubleshooting Immediate Precipitation

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to experimentally determine the maximum soluble concentration in your specific media.[1]
Rapid Dilution / Solvent Shock Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1][2]Perform a stepwise or serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed media before adding it to the final volume.[1][2] Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media The solubility of many compounds, including this compound, decreases at lower temperatures.[4] Adding the stock solution to cold media can trigger precipitation.Always use pre-warmed (37°C) cell culture media for all dilution steps.[1][3]
High Final DMSO Concentration While DMSO aids initial dissolution, high final concentrations (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.[5]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[5] This may require making a more dilute stock solution.

Issue 2: this compound Precipitates Over Time in the Incubator

  • Question: My this compound solution was clear when I added it to the cells, but after several hours in the incubator, I see a precipitate. Why did this happen?

  • Answer: Delayed precipitation can occur due to several factors related to the incubator environment and media stability.

Table 2: Troubleshooting Delayed Precipitation

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the incubator causes temperature cycling, which can affect compound solubility.[1]Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated incubator chamber.
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including this compound, pushing its concentration beyond its solubility limit.[1]Ensure the incubator is properly humidified. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
pH Shift The CO2 environment in an incubator alters the pH of the media, which can affect the solubility of pH-sensitive compounds.[3]Ensure your medium is properly buffered for the CO2 concentration in your incubator (e.g., use Earle's salts for CO2 incubators).[6]
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[3]Test the compound's stability in your specific cell culture medium over the intended duration of the experiment before starting a large-scale study.

Issue 3: Precipitate Observed After Thawing a Frozen Stock Solution

  • Question: I noticed a precipitate in my vial of this compound DMSO stock solution after thawing it. Is it still usable?

  • Answer: Yes, it is often usable, but the precipitate must be fully redissolved. Precipitation can occur during a freeze-thaw cycle if the compound's solubility is poor at lower temperatures.[3]

  • Solution: Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use.[3] To avoid this issue, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the key properties of this compound?

  • A1: this compound is an orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα), developed for research in ER+ breast cancer.[5][7][8][9] Its properties are summarized below.

Table 3: Properties of this compound

PropertyValue
Target Estrogen Receptor α (ERα)[5][7][8]
Mechanism Full Antagonist and Degrader (SERD)[5][7][8]
CAS Number 1953132-75-6[5]
Molecular Formula C28H33F4N3O[5]
Molecular Weight 503.59 g/mol [5]
IC₅₀ (ERα Degradation, MCF7 cells) 0.053 nM[7]
IC₅₀ (Antiproliferation, MCF7 cells) 0.66 nM[7]
  • Q2: How should I store this compound?

  • A2: Proper storage is critical for maintaining the stability and activity of this compound.

Table 4: Recommended Storage Conditions for this compound

FormShort-Term StorageLong-Term Storage
Solid Powder 0 - 4°C (days to weeks)[5]-20°C (months to years)[5]
DMSO Stock Solution -20°C (1 month, protect from light)[7]-80°C (6 months, protect from light)[7]
  • Q3: Can I filter the media if a precipitate forms?

  • A3: Filtering the media after precipitation has occurred is not recommended. The precipitate is the active compound, so filtering it out will lower its effective concentration in an unquantifiable way, making your experimental results unreliable.[1] It is better to address the root cause of the precipitation by optimizing your protocol.

  • Q4: How does serum in the media affect this compound solubility?

  • A4: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds, which can increase the apparent solubility of this compound.[1][2] However, this effect has its limits, and at high concentrations, the compound can still precipitate even in the presence of serum.[1]

Key Experimental Protocols

Protocol 1: Preparing this compound Stock Solutions

  • Objective: To prepare a high-concentration, fully dissolved stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid powder)

    • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Bring the this compound vial to room temperature before opening.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution vigorously until the solid is completely dissolved. If dissolution is difficult, brief sonication in a water bath may be used.[2]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3]

    • Store aliquots as recommended in Table 4.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

  • Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.

  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Complete cell culture medium (pre-warmed to 37°C)

    • Sterile 96-well plate or microcentrifuge tubes

    • Pipettes and sterile tips

  • Procedure:

    • Prepare a 2-fold serial dilution of the this compound stock solution in pure DMSO.

    • In a 96-well plate, add a fixed volume of your complete, pre-warmed cell culture medium to each well (e.g., 198 µL).

    • Add a small, corresponding volume of each DMSO dilution to the wells to achieve your desired final concentrations (e.g., add 2 µL of each DMSO dilution to 198 µL of media for a 1:100 dilution and a final DMSO concentration of 1%). Include a DMSO-only control.[1]

    • Mix gently by pipetting.

    • Incubate the plate under your standard experimental conditions (37°C, 5% CO2).

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1][3] For a more sensitive assessment, check for micro-precipitates under a microscope.

    • The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration for these specific conditions.[1]

Visualizations

GNE149_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Estrogen Estrogen ERa_inactive ERα (Inactive) Estrogen->ERa_inactive Binds ERa_active ERα-Estrogen Complex (Active) ERa_inactive->ERa_active Degradation Proteasomal Degradation ERa_inactive->Degradation Dimer Dimerization & Nuclear Translocation ERa_active->Dimer ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Transcription Proliferation Cell Proliferation & Growth Transcription->Proliferation GNE149 This compound GNE149->ERa_inactive Antagonizes & Induces Degradation GNE149_Workflow start Start stock 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 10 mM) start->stock final_dilution 4. Prepare Final Working Solution Add stock (or intermediate) dropwise to pre-warmed media while mixing stock->final_dilution warm_media 2. Pre-warm Complete Cell Culture Media to 37°C intermediate 3. Create Intermediate Dilution (Optional but Recommended) Dilute DMSO stock into a small volume of pre-warmed media warm_media->intermediate intermediate->final_dilution Improves solubility check 5. Final Visual Check Ensure solution is clear final_dilution->check add_to_cells 6. Add to Cells check->add_to_cells Clear precipitate Precipitate Observed check->precipitate Not Clear end End add_to_cells->end troubleshoot Troubleshoot: - Lower final concentration - Re-evaluate dilution method precipitate->troubleshoot

References

Technical Support Center: GNE-149 Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential toxicity of GNE-149 in normal (non-cancerous) cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to assess its toxicity in normal cell lines?

A1: this compound is a potent and orally bioavailable selective estrogen receptor degrader (SERD) and full antagonist of Estrogen Receptor alpha (ERα).[1][2] It is primarily investigated for its anti-proliferative effects in ER-positive breast cancer cell lines, such as MCF7 and T47D.[1][2] Assessing its toxicity in normal cell lines is a critical step in preclinical development to understand its potential for off-target effects and to establish a therapeutic window. This helps in predicting potential side effects in non-cancerous tissues in a clinical setting.

Q2: Are there any published data on the toxicity of this compound in normal cell lines?

A2: As of the latest information, specific studies detailing the toxicity of this compound in a wide range of normal, non-cancerous cell lines have not been extensively published in peer-reviewed literature. Most available data focuses on its efficacy in cancer cells.[1][2] Therefore, initial toxicity assessments will likely be exploratory.

Q3: In the absence of specific data for this compound, what can be inferred from similar molecules?

A3: this compound belongs to the class of SERDs. Other SERDs, such as fulvestrant and elacestrant, have undergone more extensive testing. For instance, elacestrant has shown a manageable safety profile in clinical trials, with common adverse events including gastrointestinal issues and musculoskeletal pain.[3][4][5] While not directly transferable, the toxicities observed with other SERDs can guide the design of toxicity studies for this compound, pointing towards potential areas of concern.

Q4: Which normal cell lines are recommended for initial toxicity screening of this compound?

A4: The choice of cell line should ideally be relevant to the potential sites of off-target toxicity. A panel of cell lines from different tissue origins is recommended for a comprehensive initial assessment. Commonly used and well-characterized normal cell lines for general cytotoxicity testing include:

  • Human Fibroblasts: e.g., WI-38, IMR-90, or hTERT-immortalized fibroblasts.[6][7][8]

  • Human Epithelial Cells: e.g., from kidney (HEK293), liver (HepG2 - though of tumor origin, it's often used for hepatotoxicity), or lung (BEAS-2B).[8]

  • Human Endothelial Cells: e.g., HUVEC (Human Umbilical Vein Endothelial Cells).

Q5: What are the key signaling pathways to consider for this compound's potential off-target toxicity?

A5: Since this compound targets ERα, any normal tissues expressing this receptor could be affected. ERα is known to be present in various tissues beyond the breast, including the uterus, bone, liver, and cardiovascular system.[1] Therefore, signaling pathways downstream of ERα in these tissues should be considered. Additionally, off-target effects on other receptors or kinases, while not the primary mechanism, cannot be ruled out without specific kinase screening panels.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity in Normal Cell Lines

If you observe significant toxicity of this compound at low concentrations in your chosen normal cell line, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
High ERα expression in the "normal" cell line Verify the ERα expression level in your cell line using qPCR or Western blot. Some immortalized cell lines may have altered receptor expression profiles.
Off-target effects Consider performing a broad kinase inhibition screen to identify potential off-target interactions of this compound.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to the cells. Run a vehicle-only control.
Assay interference Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent). Run compound controls in cell-free conditions.
Incorrect compound concentration Verify the stock solution concentration and the dilution series. Perform a fresh dilution from a new stock vial.

Logical Workflow for Troubleshooting High Cytotoxicity

G start High Cytotoxicity Observed q1 Is Vehicle Control Toxic? start->q1 a1_yes Re-evaluate Solvent Concentration q1->a1_yes Yes q2 Compound Interference with Assay? q1->q2 No a2_yes Run Cell-Free Assay Control / Switch Assay q2->a2_yes Yes q3 Is ERα Expressed in Cell Line? q2->q3 No a3_yes On-Target Toxicity Likely q3->a3_yes Yes a3_no Investigate Off-Target Effects q3->a3_no No G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed Cells in 96-well Plate adhere Allow Adherence (Overnight) seed->adhere treat Add this compound Dilutions adhere->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read G cluster_cell Normal Cell cluster_nucleus Nucleus E2 Estrogen (E2) ERa ERα E2->ERa Binds & Activates ERE Estrogen Response Element (ERE) ERa->ERE Translocates & Binds Degradation Proteasomal Degradation ERa->Degradation Induced by this compound GNE149 This compound GNE149->ERa Binds & Blocks Transcription Gene Transcription (Proliferation, etc.) ERE->Transcription Activation

References

Technical Support Center: GNE-149 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of GNE-149, particularly in resistant cell lines.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and provides potential solutions.

Issue 1: Reduced or No this compound Efficacy in ER-Positive Cell Lines

Question: We are observing lower than expected anti-proliferative activity or ERα degradation with this compound in our ER-positive breast cancer cell line. What are the possible causes and how can we troubleshoot this?

Answer:

Several factors can contribute to reduced this compound efficacy. Here's a step-by-step troubleshooting guide:

1. Confirm Target Expression and Pathway Activation:

  • ERα Expression: Verify the estrogen receptor alpha (ERα) expression level in your cell line. Although considered ER-positive, expression levels can vary between cell lines and passages.

    • Recommendation: Perform Western blot or qPCR to quantify ERα protein and mRNA levels, respectively. Compare your results to sensitive cell lines like MCF7 or T47D.

  • Ligand-Independent ERα Activation: The cell line may harbor mutations in the ESR1 gene (e.g., Y537S, D538G) leading to constitutive, estrogen-independent activation of the receptor. While this compound is designed to be effective against such mutants, very high levels of mutant receptor expression might require higher concentrations of the compound.[1]

    • Recommendation: Sequence the ligand-binding domain of the ESR1 gene in your cell line to identify potential mutations.

2. Investigate Potential Resistance Mechanisms:

  • Activation of Bypass Signaling Pathways: Resistance to endocrine therapies, including SERDs, can arise from the activation of alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the need for ERα signaling. The PI3K/AKT/mTOR pathway is a common culprit.[2][3]

    • Recommendation: Assess the activation status of key proteins in these pathways (e.g., phosphorylated AKT, S6) using Western blotting.

3. Optimize Experimental Conditions:

  • Compound Integrity and Concentration: Ensure the this compound compound is of high purity and has been stored correctly. Verify the accuracy of the concentrations being used.

    • Recommendation: Use a freshly prepared stock solution of this compound and confirm its concentration. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Assay-Specific Considerations:

    • Proliferation Assays (e.g., MTT, SRB): Seeding density and incubation time can significantly impact results.

    • ERα Degradation Assays (e.g., Western Blot, In-Cell Western): The timing of compound treatment and cell lysis is critical.

Logical Workflow for Troubleshooting Reduced Efficacy:

GNE149_Troubleshooting start Reduced this compound Efficacy Observed check_target 1. Confirm ERα Expression and Status start->check_target check_resistance 2. Investigate Resistance Mechanisms start->check_resistance optimize_exp 3. Optimize Experimental Conditions start->optimize_exp western_qpcr Western Blot / qPCR for ERα check_target->western_qpcr Low ERα? esr1_seq ESR1 Sequencing check_target->esr1_seq Suspect Mutation? pi3k_akt Assess PI3K/AKT Pathway Activation (p-AKT, p-S6 Western) check_resistance->pi3k_akt compound_check Verify this compound Integrity & Concentration optimize_exp->compound_check assay_params Optimize Assay Parameters (Seeding Density, Time) optimize_exp->assay_params solution_re_evaluate Re-evaluate Cell Line Choice western_qpcr->solution_re_evaluate solution_adjust_dose Adjust this compound Concentration esr1_seq->solution_adjust_dose solution_pathway Consider Combination Therapy (e.g., with PI3K or CDK4/6 inhibitors) pi3k_akt->solution_pathway solution_re_run Re-run Experiment with Optimized Parameters compound_check->solution_re_run assay_params->solution_re_run GNE149_Combination_Strategy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Estrogen Estrogen ER ERα Estrogen->ER ER_dimer ERα Dimer ER->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE ERE->Transcription CyclinD Cyclin D Transcription->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb pRb p-Rb Rb->pRb Phosphorylation E2F E2F pRb->E2F Release CellCycle G1-S Transition E2F->CellCycle GNE149 This compound GNE149->ER Degrades PI3Ki PI3K Inhibitor PI3Ki->PI3K Inhibits CDK46i CDK4/6 Inhibitor CDK46i->CDK46 Inhibits

References

GNE-149 Dose-Response Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for GNE-149 dose-response curve analysis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable and potent selective estrogen receptor degrader (SERD). Its primary mechanism of action is to bind to the estrogen receptor-alpha (ERα), leading to the degradation of the receptor. This dual action of antagonism and degradation makes it effective in ER-positive (ER+) breast cancer models by inhibiting ERα signaling.[1][2][3]

Q2: In which cell lines has this compound shown activity?

A2: this compound has demonstrated antiproliferative and ERα degradation activity in ER+ breast cancer cell lines, most notably MCF7 and T47D cells.[2][3]

Q3: What are the typical IC50 values for this compound?

A3: The inhibitory concentration (IC50) values for this compound can vary depending on the cell line and the specific assay. Reported values are in the nanomolar range. For detailed IC50 values, please refer to the data summary table below.

Quantitative Data Summary

Cell LineAssayIC50 (nM)
MCF7ERα Degradation0.053
T47DERα Degradation0.031
MCF7Antiproliferation0.66
T47DAntiproliferation0.69

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the characterization of this compound and similar SERDs.

Protocol 1: ERα Degradation Assay via Western Blot

This protocol outlines the steps to assess the dose-dependent degradation of ERα in breast cancer cells treated with this compound.

Materials:

  • MCF7 or T47D cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment:

    • Plate MCF7 or T47D cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 nM to 1000 nM. Include a DMSO vehicle control.

    • Aspirate the medium from the cells and add the this compound dilutions or vehicle control.

    • Incubate the cells for 24 hours.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ERα band intensity to the corresponding β-actin band intensity.

    • Plot the normalized ERα levels against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Antiproliferation Assay

This protocol is for determining the effect of this compound on the proliferation of ER+ breast cancer cells.

Materials:

  • MCF7 or T47D cells

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

Procedure:

  • Cell Seeding:

    • Seed MCF7 or T47D cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 5-7 days. The incubation time should be sufficient to observe a significant effect on cell proliferation.

  • Cell Viability Measurement:

    • On the day of analysis, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (media only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value.

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Curve Data

  • Possible Cause: Inconsistent cell seeding, pipetting errors during compound dilution or addition, or edge effects in the multi-well plate.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and practice consistent pipetting techniques.

    • To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media.

    • Increase the number of technical and biological replicates.

Issue 2: No or Weak ERα Signal in Western Blot

  • Possible Cause: Low ERα expression in the cells, insufficient protein loading, inefficient antibody binding, or over-degradation of the target.

  • Troubleshooting Steps:

    • Confirm the ERα expression status of your cell line.

    • Increase the amount of protein loaded onto the gel.

    • Optimize the primary antibody concentration and incubation time.

    • Ensure the secondary antibody is compatible with the primary antibody and is used at the correct dilution.

    • If expecting high degradation, consider a shorter incubation time with this compound to capture intermediate degradation levels.

Issue 3: Inconsistent ERα Degradation at High this compound Concentrations

  • Possible Cause: Off-target effects at high concentrations, compound precipitation, or saturation of the degradation machinery.

  • Troubleshooting Steps:

    • Visually inspect the treatment media for any signs of compound precipitation. If observed, consider using a lower top concentration or a different solvent.

    • Investigate potential off-target effects by examining the expression of other related proteins.

    • Be aware of the "hook effect" observed with some degraders, where efficacy can decrease at very high concentrations. Extend the lower end of your dose-response curve to ensure you are capturing the full range of activity.[4]

Issue 4: Discrepancy Between ERα Degradation and Antiproliferation IC50 Values

  • Possible Cause: This is often expected. The concentration required to degrade 50% of the receptor (degradation IC50) is typically lower than the concentration needed to inhibit cell proliferation by 50% (antiproliferation IC50).

  • Explanation: A certain threshold of ERα degradation is likely required before a significant impact on cell proliferation is observed. Cells may have compensatory mechanisms that allow them to survive with reduced but still present ERα levels.

Visualizations

Below are diagrams illustrating key concepts in this compound dose-response analysis.

GNE149_Mechanism GNE149 This compound ERa Estrogen Receptor α (ERα) GNE149->ERa Binds to Proteasome Proteasome ERa->Proteasome Targeted for Degradation Degradation ERα Degradation Proteasome->Degradation Inhibition Inhibition of ERα Signaling Degradation->Inhibition Antiproliferation Antiproliferative Effect Inhibition->Antiproliferation Dose_Response_Workflow cluster_degradation ERα Degradation Assay cluster_proliferation Antiproliferation Assay Cell_Culture1 1. Cell Culture (MCF7/T47D) Treatment1 2. This compound Treatment (Dose-Response) Cell_Culture1->Treatment1 Lysis1 3. Cell Lysis Treatment1->Lysis1 WB 4. Western Blot for ERα Lysis1->WB Analysis1 5. Densitometry & IC50 WB->Analysis1 Cell_Culture2 1. Cell Seeding (96-well plate) Treatment2 2. This compound Treatment (Dose-Response) Cell_Culture2->Treatment2 Incubation 3. Long-term Incubation (5-7 days) Treatment2->Incubation Viability 4. Cell Viability Assay Incubation->Viability Analysis2 5. Data Analysis & IC50 Viability->Analysis2 Troubleshooting_Logic cluster_western If Western Blot Issue cluster_general General Checks Start Inconsistent Dose-Response Curve Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Check_Pipetting Verify Pipette Calibration & Technique Start->Check_Pipetting Check_Plate_Layout Assess for Edge Effects Start->Check_Plate_Layout Check_Compound Inspect for Compound Precipitation Start->Check_Compound Check_Antibody Optimize Antibody Concentrations Start->Check_Antibody Check_Loading Verify Protein Loading Start->Check_Loading Check_Seeding->Check_Pipetting Check_Pipetting->Check_Plate_Layout

References

GNE-149 in DMSO: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of GNE-149 when stored in Dimethyl Sulfoxide (DMSO). Adherence to proper storage and handling protocols is critical for ensuring the integrity of this compound stock solutions and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions.[1] It is also crucial to protect the solution from light.

Q2: How long can I store this compound in DMSO at -20°C and -80°C?

A2: Based on available data, the recommended storage periods for this compound in DMSO are one month at -20°C and up to six months at -80°C.[1] For longer-term storage, -80°C is highly recommended.

Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?

A3: Precipitation upon thawing can occur, especially with concentrated stock solutions. Before use, ensure the vial has equilibrated to room temperature and vortex thoroughly to ensure complete dissolution.[2] If precipitation persists, gentle warming (e.g., to 37°C) and sonication can be employed. Always centrifuge the vial before opening to pellet any undissolved material.

Q4: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?

A4: While specific data for this compound is not available, studies on diverse compound libraries in DMSO have shown that no significant degradation was observed after as many as 11 freeze-thaw cycles.[3][4][5] To minimize potential degradation, it is best practice to prepare small aliquots of your stock solution to avoid repeated cycling of the entire stock.

Stability Data Summary

While specific quantitative degradation kinetics for this compound are not publicly available, the manufacturer provides the following stability guidelines for stock solutions in DMSO.

Storage TemperatureRecommended Storage PeriodSpecial Conditions
-20°C1 monthProtect from light
-80°C6 monthsProtect from light

Experimental Protocols

This section outlines a detailed methodology for conducting a stability analysis of this compound in DMSO, should your laboratory wish to generate more extensive quantitative data.

Protocol: Assessing the Stability of this compound in DMSO via LC-MS

Objective: To quantify the percentage of this compound remaining in a DMSO stock solution over time at -20°C and -80°C.

Materials:

  • This compound

  • Anhydrous DMSO (≥99.9% purity)

  • Internal standard (a stable, non-reactive compound with similar chromatographic properties)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Amber glass or polypropylene vials with screw caps

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the internal standard in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Sample Aliquoting and Storage:

    • Aliquot the this compound stock solution into multiple amber vials for each storage condition (-20°C and -80°C) and each time point.

    • Prepare a "Time Zero" (T0) sample for immediate analysis.

  • Sample Analysis at Time Points:

    • At designated time points (e.g., 0, 1, 2, 4 weeks for -20°C; 0, 1, 3, 6 months for -80°C), retrieve one aliquot from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare the sample for analysis by diluting the this compound stock and the internal standard stock to a final concentration suitable for LC-MS analysis (e.g., 1 µM in 50:50 ACN:Water).

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method capable of separating this compound from potential degradants and the internal standard.

    • Example LC-MS Conditions:

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: A suitable gradient to ensure separation (e.g., 5-95% B over 5 minutes)

      • Detection: Monitor the parent ion of this compound and the internal standard.

  • Data Analysis:

    • Determine the peak area of this compound and the internal standard for each sample.

    • Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.

    • Determine the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.

Visualizations

This compound Mechanism of Action

This compound is a full antagonist and a selective estrogen receptor degrader (SERD) of Estrogen Receptor α (ERα).[1][6][7][8][9][10][11] It functions by binding to ERα, which not only blocks its function as a nuclear transcription factor but also leads to its proteasome-mediated degradation. This dual mechanism effectively inhibits ERα signal transduction, which is crucial in ER-positive breast cancers.

GNE149_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERa_DNA ERα-DNA Binding Transcription Gene Transcription ERa_DNA->Transcription Activation Estrogen Estrogen ERa ERα Estrogen->ERa Binding & Activation ERa->ERa_DNA Translocation Proteasome Proteasome ERa->Proteasome Targeting for Degradation Degradation Degradation Proteasome->Degradation GNE149 This compound GNE149->ERa Binding & Antagonism

Caption: Simplified signaling pathway of this compound as an ERα antagonist and degrader.

Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps for determining the stability of this compound in a DMSO solution.

Stability_Workflow start Start prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO start->prep_stock aliquot Aliquot Samples for Each Time Point & Temperature prep_stock->aliquot storage Store Aliquots at -20°C and -80°C aliquot->storage t0_analysis Analyze T0 Sample Immediately via LC-MS aliquot->t0_analysis timepoint_analysis At Each Time Point, Analyze Stored Sample via LC-MS storage->timepoint_analysis data_analysis Calculate Peak Area Ratios (this compound / Internal Standard) t0_analysis->data_analysis timepoint_analysis->data_analysis calc_remaining Calculate % Remaining vs. T0 Sample data_analysis->calc_remaining end End calc_remaining->end

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

References

Validation & Comparative

GNE-149 vs. Fulvestrant: A Comparative Guide to Estrogen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GNE-149 and fulvestrant, two potent selective estrogen receptor degraders (SERDs) utilized in estrogen receptor-positive (ER+) breast cancer research. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays.

Introduction

Estrogen receptor-alpha (ERα) is a critical driver in the majority of breast cancers. Targeting ERα through degradation has emerged as a powerful therapeutic strategy. Fulvestrant, the first FDA-approved SERD, has been a cornerstone of endocrine therapy. However, its poor oral bioavailability and intramuscular administration route have prompted the development of novel, orally available SERDs. This compound is a promising next-generation SERD that demonstrates improved oral bioavailability and potent ERα degradation and antiproliferative activity.[1][2][3] This guide will provide a comprehensive comparison of these two compounds.

Mechanism of Action

Both this compound and fulvestrant are full antagonists of ERα and function as SERDs, meaning they not only block the receptor's activity but also induce its degradation.[1][2] This dual mechanism of action provides a more complete shutdown of ERα signaling compared to selective estrogen receptor modulators (SERMs) like tamoxifen.

Fulvestrant: Upon binding to ERα, fulvestrant induces a conformational change in the receptor, which inhibits its dimerization and nuclear localization.[4] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[5][6] This process effectively reduces the cellular levels of ERα, thereby abrogating downstream signaling pathways that promote tumor growth.

This compound: this compound shares a similar dual mechanism of action with fulvestrant, acting as both a full ERα antagonist and a potent degrader.[1][2] As an orally bioavailable small molecule, this compound was designed to offer a more convenient and potentially more effective therapeutic option.[1][2][3] It efficiently induces the degradation of ERα, leading to the suppression of ER-mediated transcription and a halt in cancer cell proliferation.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway for ERα degradation induced by SERDs and a general experimental workflow for evaluating their efficacy.

ER_Degradation_Pathway ERα Degradation Pathway cluster_cell Cell ER Estrogen Receptor α (ERα) ER->ER Conformational Change & Dimerization Inhibition Proteasome 26S Proteasome ER->Proteasome Recognition & Degradation SERD SERD (this compound or Fulvestrant) SERD->ER Binding Ub Ubiquitin E2 E2 Conjugating Enzyme Ub->E2 Conjugation Degraded_ER Degraded ERα Fragments Proteasome->Degraded_ER E1 E1 Activating Enzyme E1->Ub Activation E3 E3 Ligase E2->E3 Transfer E3->ER Ubiquitination

Caption: ERα Degradation Pathway induced by SERDs.

Experimental_Workflow Experimental Workflow for SERD Evaluation start Start cell_culture Culture ER+ Breast Cancer Cells (e.g., MCF7, T47D) start->cell_culture treatment Treat cells with this compound or Fulvestrant at various concentrations cell_culture->treatment er_degradation ERα Degradation Assay (Western Blot) treatment->er_degradation proliferation Antiproliferation Assay (MTT Assay) treatment->proliferation data_analysis Data Analysis (IC50 determination) er_degradation->data_analysis proliferation->data_analysis end End data_analysis->end

References

GNE-149 Outperforms Tamoxifen in ER+ Breast Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that GNE-149, a novel orally bioavailable full antagonist and selective estrogen receptor degrader (SERD), demonstrates superior antiproliferative activity and estrogen receptor alpha (ERα) degradation in ER-positive (ER+) breast cancer cell lines compared to the established selective estrogen receptor modulator (SERM), tamoxifen. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Executive Summary

This compound represents a significant advancement in endocrine therapy for ER+ breast cancer. Unlike tamoxifen, which acts as a competitive inhibitor of estrogen binding to its receptor, this compound exhibits a dual mechanism of action: it fully antagonizes ERα signaling and actively promotes its degradation.[1][2] This leads to a more potent and sustained inhibition of estrogen-driven cancer cell growth. Experimental data in widely used ER+ breast cancer cell lines, MCF-7 and T47D, highlight the superior efficacy of this compound in both suppressing proliferation and eliminating the key driver of tumor growth, the estrogen receptor itself.

Comparative Performance Data

The following tables summarize the quantitative data on the antiproliferative activity and ERα degradation capabilities of this compound and tamoxifen in the ER+ human breast cancer cell lines MCF-7 and T47D.

CompoundCell LineAntiproliferation IC50 (nM)ERα Degradation DC50 (nM)
This compound MCF-70.660.053
T47D0.690.031
Tamoxifen MCF-7~10-15 µM (literature range)No significant degradation
T47D~5-10 µM (literature range)No significant degradation

IC50 (half-maximal inhibitory concentration) values for this compound are from Liang et al., 2020. IC50 values for tamoxifen are compiled from multiple literature sources and can vary based on experimental conditions.

Mechanism of Action: this compound vs. Tamoxifen

This compound and tamoxifen employ distinct mechanisms to thwart ERα signaling in breast cancer cells.

Tamoxifen , as a SERM, competitively binds to the estrogen receptor, preventing the natural ligand, estradiol, from binding and activating the receptor.[3][4] This blocks the downstream signaling pathways that promote tumor cell proliferation. However, tamoxifen's activity can be tissue-specific, and it does not lead to the degradation of the ERα protein.

This compound , on the other hand, is a full antagonist and a SERD.[1][2] As a full antagonist, it completely blocks the receptor's activity. Concurrently, as a SERD, it induces a conformational change in the ERα protein, marking it for degradation by the cellular proteasome machinery. This dual action not only inhibits ERα signaling but also reduces the total pool of ERα protein available for any potential activation.

cluster_tamoxifen Tamoxifen (SERM) Mechanism cluster_gne149 This compound (SERD) Mechanism Tamoxifen Tamoxifen ERα_T ERα Tamoxifen->ERα_T Binds Gene Transcription_T Gene Transcription ERα_T->Gene Transcription_T Inhibits Estradiol_T Estradiol Estradiol_T->ERα_T Blocked Cell Proliferation_T Cell Proliferation Gene Transcription_T->Cell Proliferation_T Inhibits This compound This compound ERα_G ERα This compound->ERα_G Binds Proteasome Proteasome ERα_G->Proteasome Targets for Degradation Gene Transcription_G Gene Transcription ERα_G->Gene Transcription_G Inhibits Degraded ERα Degraded ERα Proteasome->Degraded ERα Cell Proliferation_G Cell Proliferation Gene Transcription_G->Cell Proliferation_G Inhibits

Caption: Mechanisms of Action for Tamoxifen and this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Cell Culture

MCF-7 and T47D cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are grown in phenol red-free medium with charcoal-stripped FBS to eliminate exogenous estrogenic effects.

Antiproliferation Assay (MTT Assay)

The antiproliferative effects of this compound and tamoxifen are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Seed Cells Seed cells in 96-well plates Drug Treatment Treat with this compound or Tamoxifen for 48-72h Seed Cells->Drug Treatment MTT Addition Add MTT reagent Drug Treatment->MTT Addition Formazan Solubilization Solubilize formazan crystals with DMSO MTT Addition->Formazan Solubilization Absorbance Reading Read absorbance at 570 nm Formazan Solubilization->Absorbance Reading

Caption: Workflow for the MTT Antiproliferation Assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound or tamoxifen. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 48 to 72 hours.

  • MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

ERα Degradation Assay (Western Blot)

The ability of this compound and tamoxifen to induce ERα degradation is assessed by Western blot analysis.

Cell Treatment Treat cells with this compound or Tamoxifen Cell Lysis Lyse cells to extract proteins Cell Treatment->Cell Lysis Protein Quantification Determine protein concentration (BCA assay) Cell Lysis->Protein Quantification SDS-PAGE Separate proteins by size Protein Quantification->SDS-PAGE Protein Transfer Transfer proteins to PVDF membrane SDS-PAGE->Protein Transfer Immunoblotting Probe with primary (anti-ERα) and secondary antibodies Protein Transfer->Immunoblotting Detection Visualize protein bands (ECL) Immunoblotting->Detection

Caption: Workflow for the Western Blot ERα Degradation Assay.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or tamoxifen for 24 hours.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for ERα (e.g., Cell Signaling Technology, #8644). A loading control antibody (e.g., anti-β-actin) is used to ensure equal protein loading.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of degradation.

Conclusion

The available data strongly indicate that this compound is a more potent agent than tamoxifen for the treatment of ER+ breast cancer in preclinical models. Its dual mechanism of action, combining full ERα antagonism with efficient receptor degradation, translates to superior antiproliferative effects at significantly lower concentrations. These findings position this compound as a highly promising next-generation endocrine therapy that warrants further investigation and clinical development. The detailed protocols provided in this guide are intended to facilitate such research and encourage standardized comparisons of novel therapeutic agents in the field.

References

GNE-149 vs. GNE-502: A Comparative Analysis of Efficacy and Potency in ER+ Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for estrogen receptor-positive (ER+) breast cancer, the development of orally bioavailable selective estrogen receptor degraders (SERDs) represents a significant advancement. This guide provides a detailed comparison of two such SERDs, GNE-149 and its successor, GNE-502, focusing on their efficacy and potency as demonstrated in preclinical studies. GNE-502 was developed to address certain liabilities of this compound, positioning it as a potentially improved therapeutic candidate.[1]

Quantitative Comparison of Bioactivity

The following tables summarize the key quantitative data on the potency and efficacy of this compound and GNE-502 in various preclinical assays.

Table 1: In Vitro Potency of this compound and GNE-502

CompoundTargetAssayCell LineIC50 (nM)
This compound ERα DegradationIn-Cell WesternMCF70.053
ERα DegradationIn-Cell WesternT47D0.031
AntiproliferationCell ViabilityMCF70.66
AntiproliferationCell ViabilityT47D0.69
GNE-502 ERα DegradationIn-Cell WesternMCF7Data not available in searched documents
AntiproliferationCell ViabilityMCF7Data not available in searched documents

Table 2: In Vivo Efficacy of this compound and GNE-502 in Xenograft Models

CompoundXenograft ModelDosingOutcome
This compound MCF7 WT0.3 - 30 mg/kg, oralDose-dependent tumor growth inhibition.
MCF7 Y537S Mutant0.3 - 30 mg/kg, oralTumor regression at doses >0.3 mg/kg.
GNE-502 MCF7 WT10, 30, 100 mg/kg, oralDose-dependent tumor growth inhibition, with tumor stasis at 100 mg/kg.

Signaling Pathway and Mechanism of Action

Both this compound and GNE-502 are classified as Selective Estrogen Receptor Degraders (SERDs). Their primary mechanism of action is to bind to the estrogen receptor alpha (ERα), a key driver of proliferation in ER+ breast cancer, and induce its degradation. This dual action of antagonism and degradation effectively shuts down ERα signaling.

SERD_Mechanism cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa Binds & Activates ERE Estrogen Response Element (DNA) ERa->ERE Binds Proteasome Proteasome ERa->Proteasome Targeted for Degradation GNE_Compound This compound / GNE-502 GNE_Compound->ERa Binds & Induces Conformational Change Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Promotes Degradation ERα Degradation Proteasome->Degradation

Caption: Mechanism of Action of this compound/GNE-502 as SERDs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to evaluate the efficacy and potency of this compound and GNE-502.

ERα Degradation Assay (In-Cell Western)

This assay quantifies the degradation of the ERα protein within cells following treatment with a SERD.

ERa_Degradation_Workflow A 1. Seed ER+ cells (MCF7, T47D) in 96-well plates B 2. Treat with varying concentrations of this compound/GNE-502 A->B C 3. Incubate for a defined period (e.g., 18-24 hours) B->C D 4. Fix and permeabilize cells C->D E 5. Incubate with primary antibody against ERα D->E F 6. Incubate with fluorescently labeled secondary antibody E->F G 7. Image and quantify fluorescence to determine ERα levels F->G H 8. Calculate IC50 for degradation G->H

Caption: Workflow for ERα Degradation In-Cell Western Assay.

Methodology:

  • Cell Seeding: ER+ breast cancer cells, such as MCF7 or T47D, are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of the SERD (this compound or GNE-502) for a specified duration, typically 18-24 hours.

  • Fixation and Permeabilization: After treatment, the cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody entry.

  • Immunostaining: The fixed cells are incubated with a primary antibody specific to ERα, followed by a fluorescently-labeled secondary antibody.

  • Quantification: The plates are scanned using an imaging system that can quantify the fluorescence intensity in each well, which is proportional to the amount of ERα protein.

  • Data Analysis: The fluorescence intensity is normalized to a cell stain or housekeeping protein to account for cell number variations. The concentration of the compound that causes 50% degradation of ERα (IC50) is then calculated.

Antiproliferation Assay

This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells.

Methodology:

  • Cell Seeding: MCF7 or T47D cells are seeded in 96-well plates in a growth medium.

  • Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound or GNE-502.

  • Incubation: The plates are incubated for an extended period, typically 3 to 7 days, to allow for cell proliferation.

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells, or by using a dye that measures DNA content.

  • Data Analysis: The results are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) for cell proliferation is determined.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

Xenograft_Workflow A 1. Implant ER+ breast cancer cells (e.g., MCF7) subcutaneously into immunodeficient mice B 2. Supplement with estrogen to support tumor growth A->B C 3. Allow tumors to reach a palpable size B->C D 4. Randomize mice into treatment and vehicle control groups C->D E 5. Administer this compound/GNE-502 orally at specified doses and schedule D->E F 6. Measure tumor volume regularly (e.g., twice weekly) E->F G 7. Monitor animal health and body weight E->G H 8. Analyze tumor growth inhibition and regression at the end of the study F->H G->H

Caption: Workflow for In Vivo Xenograft Efficacy Study.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: MCF7 cells, often mixed with Matrigel, are injected subcutaneously into the flank of the mice. An estrogen pellet is typically implanted to support the growth of these estrogen-dependent tumors.

  • Tumor Growth and Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups, including a vehicle control.

  • Drug Administration: this compound or GNE-502 is administered orally at various doses according to a specific schedule (e.g., daily).

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

  • Data Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) or tumor regression is calculated for each treatment group compared to the vehicle control group.

Conclusion

Both this compound and GNE-502 demonstrate potent ERα degradation and antiproliferative activity, with GNE-502 being developed as a next-generation SERD to improve upon the properties of this compound. The available preclinical data for this compound shows robust in vitro and in vivo efficacy. While direct comparative quantitative data for GNE-502 is not fully available in the searched literature, its development to address the liabilities of this compound suggests potential improvements in its pharmacological profile, which is supported by its dose-dependent tumor growth inhibition in xenograft models. Further publication of head-to-head comparative studies will be crucial for a definitive assessment of their relative therapeutic potential.

References

A Comparative Guide to ERα Degraders: Alternatives to GNE-149 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating estrogen receptor-positive (ER+) cancers, the degradation of ERα is a pivotal therapeutic strategy. While GNE-149 has demonstrated efficacy as a potent ERα antagonist and degrader, a diverse landscape of alternative molecules, including Selective Estrogen Receptor Degraders (SERDs) and Proteolysis Targeting Chimeras (PROTACs), offers a range of options for ERα degradation studies. This guide provides an objective comparison of this compound's performance with key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for your research needs.

This guide will delve into a comparative analysis of several prominent ERα degraders:

  • Selective Estrogen Receptor Degraders (SERDs):

    • Fulvestrant (Faslodex®)

    • Elacestrant (Orserdu®)[1][2]

    • Amcenestrant

    • Camizestrant

    • Brilanestrant (GDC-0810)

  • PROTAC ERα Degraders:

    • ARV-471 (Vepdegestrant)

Quantitative Comparison of ERα Degradation and Antiproliferative Activity

The following tables summarize the in vitro efficacy of this compound and its alternatives in key assays for ERα degradation and antiproliferative effects in ER+ breast cancer cell lines, primarily MCF-7 and T47D.

Table 1: In Vitro ERα Degradation

CompoundMechanismCell LineAssayEC50/DC50 (nM)Maximal Degradation (%)Citation(s)
This compound SERDMCF7Western Blot~1>95%[3]
FulvestrantSERDMCF7Western BlotNot explicitly quantified in direct comparison~80% after 72 hours[4]
ElacestrantSERDMCF-7Western Blot0.6Not specified[5]
AmcenestrantSERDNot specifiedNot specified0.2Not specified[6]
CamizestrantSERDNot specifiedNot specifiedNot specifiedNot specified[7]
Brilanestrant (GDC-0810)SERDNot specifiedERα degradation0.7Not specified[8][9][10][11][12]
ARV-471PROTACMCF7Not specified0.9 - 2>90%[13][14]

Table 2: In Vitro Antiproliferative Activity

CompoundCell LineIC50 (nM)Citation(s)
This compound MCF70.66[3]
This compound T47D0.69[3]
FulvestrantMCF-70.29[15]
ElacestrantEstradiol-stimulated MCF-70.004[16]
Brilanestrant (GDC-0810)MCF-72.5[8][12]

Mechanism of Action: SERDs vs. PROTACs

The primary alternatives to this compound for ERα degradation fall into two main categories: traditional SERDs and the newer class of PROTACs. Both aim to eliminate the ERα protein, but their mechanisms of action differ significantly.

Selective Estrogen Receptor Degraders (SERDs) , like this compound and fulvestrant, are small molecules that bind to the estrogen receptor. This binding induces a conformational change in the receptor, leading to its instability and subsequent degradation by the cellular proteasome machinery.[17]

Proteolysis Targeting Chimeras (PROTACs) , such as ARV-471, are heterobifunctional molecules. One end of the PROTAC binds to the target protein (ERα), while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[13]

cluster_0 SERD Mechanism cluster_1 PROTAC Mechanism SERD SERD ERa_SERD ERα SERD->ERa_SERD Binding Proteasome_SERD Proteasome ERa_SERD->Proteasome_SERD Degradation PROTAC PROTAC ERa_PROTAC ERα PROTAC->ERa_PROTAC Binding E3 E3 Ligase PROTAC->E3 Recruitment Ternary Ternary Complex (ERα-PROTAC-E3) ERa_PROTAC->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome_PROTAC Proteasome Ub->Proteasome_PROTAC Degradation

Figure 1. Mechanisms of ERα degradation by SERDs and PROTACs.

Head-to-Head Comparisons

Direct preclinical and clinical comparisons provide valuable insights into the relative performance of these degraders.

  • Elacestrant vs. Fulvestrant: In a phase 3 trial, elacestrant demonstrated a significant improvement in progression-free survival compared to fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer.[1] Preclinical studies also showed that elacestrant was more effective than fulvestrant at reducing the expression of estrogen-target genes.[18]

  • Camizestrant vs. Fulvestrant: In a phase 2 trial, camizestrant showed a statistically significant improvement in progression-free survival compared to fulvestrant.[7] For patients with ESR1-mutated tumors, camizestrant demonstrated a more substantial reduction in the risk of disease progression or death compared to fulvestrant.[7]

  • ARV-471 (Vepdegestrant) vs. Fulvestrant: Preclinical studies have shown that ARV-471 exhibits superior ER degradation and antitumor activity compared to fulvestrant in various xenograft models.[13] In clinical settings, ARV-471 treatment resulted in a mean ER degradation of 62%, which is higher than the approximately 50% degradation observed with fulvestrant.[14]

Experimental Protocols

To facilitate the replication and validation of ERα degradation studies, detailed protocols for key experiments are provided below.

Cell Culture: MCF-7 Cells

MCF-7 is a commonly used ER+ human breast cancer cell line for studying ERα degradation.

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin. For experiments investigating estrogenic effects, phenol red-free medium with charcoal-stripped FBS is recommended to reduce background estrogenic activity.[19]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, detach them using a solution of 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for subculturing at a ratio of 1:3 to 1:4.[20][21][22]

Western Blotting for ERα Degradation

This technique is fundamental for quantifying the reduction in ERα protein levels following treatment with a degrader.

A Cell Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-ERα) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Figure 2. Workflow for Western blotting to assess ERα degradation.

  • Cell Treatment: Plate MCF-7 cells and treat with varying concentrations of the ERα degrader for a specified time (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the ERα signal to the loading control to determine the percentage of ERα degradation relative to the vehicle-treated control.

Luciferase Reporter Assay for ERα Transcriptional Activity

This assay measures the ability of a compound to inhibit the transcriptional activity of ERα.

  • Cell Line: Utilize a cell line that stably expresses a luciferase reporter gene under the control of an estrogen response element (ERE), such as MCF7-VM7Luc4E2 cells.[23]

  • Cell Plating: Seed the reporter cells in a 96-well or 384-well plate.[23]

  • Compound Treatment: Treat the cells with the test compounds in the presence of an ERα agonist like 17β-estradiol (E2) to induce luciferase expression. Include controls for basal activity (vehicle only) and maximal activation (E2 only).

  • Incubation: Incubate the plate for a sufficient period (e.g., 24 hours) to allow for luciferase expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent CellTiter-Glo assay) and calculate the percent inhibition of E2-induced luciferase expression for each compound concentration.

Signaling Pathway Overview

ERα signaling is a complex process that can be initiated through both genomic and non-genomic pathways. The ultimate goal of ERα degraders is to disrupt these pathways to inhibit cancer cell proliferation and survival.

Estrogen Estrogen ERa ERα Estrogen->ERa Binding & Activation ERE Estrogen Response Element (ERE) on DNA ERa->ERE Dimerization & Nuclear Translocation Gene Target Gene Transcription ERE->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Degrader SERD / PROTAC Degrader->ERa Induces Degradation

Figure 3. Simplified ERα signaling pathway and the point of intervention for degraders.

Conclusion

The landscape of ERα degraders is rapidly evolving, offering researchers a growing arsenal of tools to probe the intricacies of ERα signaling and develop novel cancer therapeutics. While this compound is a potent tool, alternatives such as the orally bioavailable SERDs elacestrant and camizestrant, and the highly efficient PROTAC degrader ARV-471, present compelling options with distinct advantages in preclinical and clinical settings. The choice of degrader will depend on the specific experimental goals, including the desired potency, oral bioavailability, and mechanism of action. The provided data and protocols serve as a foundational guide for initiating and advancing research in this critical area of oncology drug discovery.

References

A Head-to-Head Comparison of Oral SERDs in Breast Cancer: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of endocrine therapy for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer is rapidly evolving with the advent of oral selective estrogen receptor degraders (SERDs). These agents offer a novel mechanism of action by not only antagonizing the estrogen receptor but also promoting its degradation, a particularly crucial feature in the context of acquired resistance to traditional endocrine therapies, often driven by ESR1 mutations. This guide provides a comprehensive head-to-head comparison of key oral SERDs in clinical development, presenting efficacy and safety data from pivotal trials, detailing experimental protocols, and visualizing key biological and clinical pathways.

Efficacy of Oral SERDs in ER+/HER2- Breast Cancer

The clinical development of several oral SERDs has yielded a wealth of data, allowing for a comparative assessment of their efficacy. The following tables summarize the key progression-free survival (PFS) data from pivotal clinical trials.

Table 1: Efficacy of Oral SERDs in the Overall Patient Population

Oral SERDClinical TrialTreatment ArmComparator ArmMedian PFS (months)Hazard Ratio (95% CI)
Elacestrant EMERALD[1][2]ElacestrantStandard of Care (SOC) Endocrine Therapy2.80.70 (0.55 - 0.88)
Camizestrant SERENA-2[3]Camizestrant (75mg)Fulvestrant7.20.59 (0.42 - 0.82)
Camizestrant (150mg)Fulvestrant7.70.64 (0.46 - 0.89)
Giredestrant acelERA[4][5]GiredestrantPhysician's Choice of Endocrine Therapy5.60.81 (0.60 - 1.10)
Imlunestrant EMBER-3[6]ImlunestrantStandard of Care (SOC) Endocrine TherapyNot Statistically Significant0.87 (0.72 - 1.04)
Amcenestrant AMEERA-3[7]AmcenestrantTreatment of Physician's Choice3.61.051 (0.789 - 1.4)

Table 2: Efficacy of Oral SERDs in Patients with ESR1 Mutations

Oral SERDClinical TrialTreatment ArmComparator ArmMedian PFS (months)Hazard Ratio (95% CI)
Elacestrant EMERALD[1]ElacestrantStandard of Care (SOC) Endocrine Therapy3.80.55 (0.39 - 0.77)
Giredestrant acelERA[8]GiredestrantPhysician's Choice of Endocrine Therapy5.30.60 (0.35 - 1.03)
Imlunestrant EMBER-3[9][10]ImlunestrantStandard of Care (SOC) Endocrine Therapy5.50.62 (0.46 - 0.82)
Amcenestrant AMEERA-3[7]AmcenestrantTreatment of Physician's Choice3.70.9 (0.565 - 1.435)

Safety and Tolerability Profile

The safety profiles of oral SERDs are a critical consideration for their clinical application. The following table summarizes the most common treatment-emergent adverse events (TEAEs) observed in their respective pivotal trials.

Table 3: Common Treatment-Emergent Adverse Events (Any Grade)

Adverse EventElacestrant (EMERALD)[1][11]Camizestrant (SERENA-2)[12]Giredestrant (acelERA)Imlunestrant (EMBER-3)[9][13]Amcenestrant (AMEERA-3)[7]
Nausea35.0%--17%20.3%
Musculoskeletal pain41%[14]----
Fatigue26%[14]--23%-
Vomiting19%[14]----
Diarrhea13%[14]--21%-
Photopsia-12.2% (75mg), 24.7% (150mg)-0%-
Bradycardia-5.4% (75mg), 26.0% (150mg)-2%-

Experimental Protocols of Key Clinical Trials

A clear understanding of the design of the pivotal clinical trials is essential for interpreting the efficacy and safety data.

EMERALD (Elacestrant)
  • Study Design: A randomized, open-label, phase 3 trial.[1][15]

  • Patient Population: Patients with ER+/HER2- advanced or metastatic breast cancer who had received one to two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[1][16]

  • Intervention: Elacestrant (400 mg orally once daily).[1]

  • Comparator: Standard-of-care (SOC) endocrine monotherapy (investigator's choice of fulvestrant or an aromatase inhibitor).[17]

  • Primary Endpoints: Progression-free survival (PFS) in the overall population and in patients with ESR1 mutations.[15]

SERENA-2 (Camizestrant)
  • Study Design: A randomized, open-label, multi-dose, phase 2 trial.[3][18]

  • Patient Population: Post-menopausal women with ER+/HER2- advanced breast cancer with disease recurrence or progression on at least one line of endocrine therapy and no more than one previous endocrine therapy in the advanced setting.[3][19]

  • Intervention: Camizestrant at 75 mg or 150 mg orally once daily.[3][20]

  • Comparator: Fulvestrant (500 mg intramuscularly).[3]

  • Primary Endpoint: Investigator-assessed PFS.[3]

acelERA (Giredestrant)
  • Study Design: A randomized, open-label, phase 2 trial.[21]

  • Patient Population: Post-/pre-/perimenopausal women and men with ER+/HER2- locally advanced or metastatic breast cancer whose disease progressed after one to two lines of systemic therapy.[8][22]

  • Intervention: Giredestrant (30 mg orally once daily).[8]

  • Comparator: Physician's choice of endocrine monotherapy (fulvestrant or an aromatase inhibitor).[8]

  • Primary Endpoint: Investigator-assessed PFS.[8]

EMBER-3 (Imlunestrant)
  • Study Design: A randomized, open-label, phase 3 trial.[23][24]

  • Patient Population: Patients with ER+/HER2- advanced breast cancer with disease progression on or after aromatase inhibitor therapy, with or without a prior CDK4/6 inhibitor.[9][24]

  • Intervention: Imlunestrant (400 mg orally once daily), with a third arm of imlunestrant plus abemaciclib.[9][24]

  • Comparator: Standard of care (SOC) endocrine therapy (fulvestrant or exemestane).[9]

  • Primary Endpoints: PFS in patients with ESR1 mutations and in the overall population.[6]

AMEERA-3 (Amcenestrant)
  • Study Design: A randomized, open-label, phase 2 trial.[7][25]

  • Patient Population: Patients with ER+/HER2- locally advanced or metastatic breast cancer who had progressed on or after hormonal therapies.[7][26]

  • Intervention: Amcenestrant.[7]

  • Comparator: Single-agent endocrine treatment of physician's choice.[7]

  • Primary Endpoint: PFS by independent central review.[7]

Visualizing the Science: Signaling Pathways and Clinical Trial Design

Estrogen Receptor Signaling and the Mechanism of Oral SERDs

The estrogen receptor plays a central role in the proliferation of ER+ breast cancer cells. The following diagram illustrates the estrogen receptor signaling pathway and the mechanism of action of oral SERDs.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Dimerizes Proteasome Proteasome ER->Proteasome Targeted for Degradation OralSERD Oral SERD OralSERD->ER Binds & Induces Conformational Change GeneTranscription Gene Transcription (Proliferation, Survival) ERE->GeneTranscription Activates Ub Ubiquitin

Estrogen receptor signaling and SERD mechanism of action.
A Typical Clinical Trial Workflow for Oral SERDs

The development of oral SERDs follows a structured clinical trial process to evaluate their safety and efficacy.

ClinicalTrialWorkflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Patient Screening (ER+/HER2- mBC, Prior ET/CDK4/6i) Consent Informed Consent Screening->Consent Baseline Baseline Assessments (Imaging, ctDNA for ESR1) Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization ArmA Arm A: Oral SERD Randomization->ArmA ArmB Arm B: Comparator (e.g., SOC Endocrine Therapy) Randomization->ArmB FollowUp Treatment until Progression or Unacceptable Toxicity ArmA->FollowUp ArmB->FollowUp TumorAssessment Tumor Assessments (e.g., every 8 weeks) FollowUp->TumorAssessment Safety Secondary Endpoints: Overall Survival, Safety, ORR FollowUp->Safety PFS Primary Endpoint: Progression-Free Survival (PFS) TumorAssessment->PFS

A typical clinical trial workflow for oral SERDs.
Comparative Performance of Oral SERDs

Based on the outcomes of their pivotal trials, the oral SERDs can be compared in terms of their demonstrated clinical benefit.

PerformanceComparison cluster_outcome Clinical Trial Outcome cluster_serds Oral SERDs Positive Positive Primary Endpoint (Statistically Significant PFS Improvement) Negative Negative Primary Endpoint (No Significant PFS Improvement) Elacestrant Elacestrant (EMERALD) Elacestrant->Positive Camizestrant Camizestrant (SERENA-2) Camizestrant->Positive Giredestrant Giredestrant (acelERA) Giredestrant->Negative Imlunestrant Imlunestrant (EMBER-3, vs SOC) Imlunestrant->Negative Amcenestrant Amcenestrant (AMEERA-3) Amcenestrant->Negative

Comparative performance of oral SERDs in pivotal trials.

References

GNE-149: A Potent Antiproliferative Agent Targeting Estrogen Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of GNE-149, a novel selective estrogen receptor degrader (SERD), showcases its promising antiproliferative effects in estrogen receptor-positive (ER+) breast cancer models. This guide provides a detailed comparison with other ER antagonists, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.

This compound is an orally bioavailable small molecule that functions as both a full antagonist and a selective degrader of estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.[1][2][3] Its dual mechanism of action offers a potential advantage over existing endocrine therapies by not only blocking the receptor's activity but also promoting its degradation, thereby reducing the total cellular pool of ERα.

Comparative Antiproliferative Activity

The antiproliferative efficacy of this compound has been demonstrated in ER+ breast cancer cell lines, MCF7 and T47D. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined and are presented in comparison to other SERDs and ER antagonists. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

CompoundCell LineAntiproliferative IC50 (nM)Reference
This compound MCF7 0.66 [4]
T47D 0.69 [4]
FulvestrantMCF70.29 - 0.8[5][6]
T47D~2.17[7]
GDC-0810 (ARN-810)MCF72.5[8]
AZD9496MCF7Potent Inhibition (Specific IC50 not detailed in provided text)[9]
T47DModest Inhibition[10]
LSZ102MCF7/T47DData not available in provided text
GDC-0927MCF7/T47DData not available in provided text
SAR430859MCF7/T47DData not available in provided text

Mechanism of Action: The ERα Signaling Pathway

This compound exerts its antiproliferative effects by targeting the ERα signaling pathway. In ER+ breast cancer, the binding of estrogen to ERα triggers a cascade of events leading to cell proliferation. This compound disrupts this pathway at its core by binding to ERα, which not only prevents the binding of estrogen but also induces a conformational change in the receptor, marking it for proteasomal degradation. This leads to a reduction in the transcription of estrogen-responsive genes that are critical for tumor growth.

ER_Signaling_Pathway ERα Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization Proteasome Proteasome ERa_inactive->Proteasome Degradation ERE Estrogen Response Element (DNA) ERa_active->ERE Binds to GNE149 This compound GNE149->ERa_inactive Binds & Antagonizes Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Proliferation Cell Proliferation Gene_Transcription->Proliferation Leads to

Caption: Mechanism of this compound action on the ERα signaling pathway.

Experimental Protocols

The following is a representative protocol for an antiproliferation assay used to evaluate the effects of SERDs like this compound on breast cancer cell lines.

Antiproliferation Assay Protocol

1. Cell Culture:

  • MCF7 and T47D cells are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well).

  • Plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • A serial dilution of this compound and comparator compounds is prepared in the appropriate cell culture medium.

  • The medium in the 96-well plates is replaced with medium containing the various concentrations of the test compounds.

  • A vehicle control (e.g., DMSO) is included.

4. Incubation:

  • The plates are incubated for a defined period (e.g., 5-7 days) to allow for the compounds to exert their effects.

5. Cell Viability Assessment:

  • Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega) or crystal violet staining.

  • For CellTiter-Glo®, the reagent is added to each well, and luminescence is measured using a plate reader.

  • For crystal violet staining, cells are fixed, stained, and the dye is solubilized for absorbance measurement.

6. Data Analysis:

  • The raw data (luminescence or absorbance) is normalized to the vehicle control.

  • The IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow Antiproliferation Assay Workflow Start Start Cell_Culture 1. Culture MCF7/T47D cells Start->Cell_Culture Cell_Seeding 2. Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare serial dilutions of compounds Cell_Seeding->Compound_Prep Treatment 4. Treat cells with compounds Compound_Prep->Treatment Incubation 5. Incubate for 5-7 days Treatment->Incubation Viability_Assay 6. Perform cell viability assay Incubation->Viability_Assay Data_Analysis 7. Analyze data and calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro antiproliferation assay.

References

GNE-149: A Comparative Analysis of a Novel Oral SERD Against Other Estrogen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is continually evolving, with a significant focus on overcoming resistance to established treatments. This guide provides a detailed comparative analysis of GNE-149, a novel, orally bioavailable selective estrogen receptor degrader (SERD), against other critical ER antagonists, including the SERM tamoxifen, the first-generation SERD fulvestrant, and a panel of next-generation oral SERDs currently in clinical development. This objective comparison is supported by preclinical data to aid researchers in evaluating the potential of these compounds.

Executive Summary

This compound is a potent and efficient degrader of the estrogen receptor alpha (ERα) with excellent oral bioavailability in preclinical models.[1] It was developed to combine the dual mechanisms of action of fulvestrant—full antagonism and degradation of ERα—with the convenience of oral administration.[1][2] This guide presents a head-to-head comparison of this compound with other ER antagonists, highlighting key differences in their biochemical and cellular activities, as well as their pharmacokinetic profiles. The data presented herein is compiled from various preclinical studies to provide a comprehensive overview for drug development professionals.

Comparative Data of ER Antagonists

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound in comparison to other ER antagonists.

Table 1: In Vitro Activity of this compound and Other ER Antagonists

CompoundClassERα Binding Affinity (IC50/Ki, nM)ERα Degradation (IC50/EC50, nM)Cell Proliferation Inhibition (IC50, nM)
This compound Oral SERD-MCF-7: 0.053T47D: 0.031[3]MCF-7: 0.66T47D: 0.69[3]
Fulvestrant SERD~0.42[4]-MCF-7: 2.6[1]
Tamoxifen SERM2.5 - 9.69[5]Does not degrade ERα-
Elacestrant Oral SERDERα: 48[6]MCF-7: 0.6[4]MCF-7 (E2-stimulated): 0.004[7]
Giredestrant Oral SERDERα: 0.05[8]--
Camizestrant Oral SERDHigh Affinity[9]MCF-7: <1[1]-
Imlunestrant Oral SERDWT ERα: 0.64Y537S ERα: 2.80[8]-MCF-7: <100[10]
Amcenestrant Oral SERD-MCF-7: 0.2[11][12]Mutant ERα (EC50): 331-595[13]

Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Preclinical Pharmacokinetic Properties of this compound and Oral SERDs

CompoundSpeciesOral Bioavailability (%)Half-life (t½, hours)
This compound RatDogCyno314928[3]-
Elacestrant Human10[14]27-47[14]
Giredestrant Human-25.8 - 43.0[2]
Camizestrant Human (predicted)~40[1]11-13[1]
Imlunestrant Human--
Amcenestrant MouseRatDog54-76[12]1.984.139.80[12]

Data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the estrogen receptor signaling pathway and the mechanism of action of SERDs.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE cluster_nucleus cluster_nucleus Dimerized_ER->cluster_nucleus Nuclear Translocation Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: Estrogen Receptor Signaling Pathway.

SERD_Mechanism_of_Action cluster_cytoplasm Cytoplasm SERD SERD (e.g., this compound) ER Estrogen Receptor (ERα) SERD->ER Binding SERD_ER SERD-ER Complex (Unstable) ER->SERD_ER Ub_SERD_ER Ubiquitinated SERD-ER Complex SERD_ER->Ub_SERD_ER Ubiquitin Ubiquitin Ubiquitin->SERD_ER Ubiquitination Proteasome Proteasome Ub_SERD_ER->Proteasome Degradation ERα Degradation Proteasome->Degradation

Caption: Mechanism of Action of SERDs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of ER antagonists.

ERα Degradation Assay (Western Blot)
  • Cell Culture and Treatment:

    • Culture ER+ breast cancer cells (e.g., MCF-7 or T47D) in appropriate media supplemented with fetal bovine serum.

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the ER antagonist or vehicle control for the desired time period (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize ERα protein levels to a loading control (e.g., β-actin or GAPDH).

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
  • Cell Seeding:

    • Seed ER+ breast cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the ER antagonist or vehicle control.

    • Incubate the plates for a specified period (e.g., 5-7 days).

  • Viability Assessment:

    • For MTT Assay: Add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at the appropriate wavelength.

    • For CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model
  • Animal Model:

    • Use immunocompromised mice (e.g., nude or SCID mice).

    • To support the growth of ER+ tumors, supplement the mice with estrogen, typically via a subcutaneously implanted slow-release pellet.

  • Tumor Cell Implantation:

    • Inject ER+ breast cancer cells (e.g., MCF-7) subcutaneously or into the mammary fat pad of the mice.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly by measuring tumor volume with calipers.

    • Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Administer the ER antagonist (e.g., this compound orally) or vehicle control according to the desired dosing schedule and route.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for ERα and proliferation markers like Ki-67).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) or tumor regression.

    • Statistically compare the tumor volumes and weights between the treatment and control groups.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding ERα Binding Assay (Determine Ki) Degradation ERα Degradation Assay (Western Blot) Binding->Degradation Proliferation Cell Proliferation Assay (IC50) Degradation->Proliferation PK Pharmacokinetic Studies (Oral Bioavailability, t½) Proliferation->PK Xenograft Xenograft Efficacy Model (Tumor Growth Inhibition) PK->Xenograft Lead_Optimization Lead Optimization Xenograft->Lead_Optimization Start Compound Synthesis Start->Binding

Caption: Experimental Workflow for ER Antagonist Evaluation.

Conclusion

This compound demonstrates a promising preclinical profile as a potent, orally bioavailable SERD. Its ability to efficiently degrade ERα and inhibit the proliferation of ER+ breast cancer cell lines at nanomolar concentrations places it among the more potent next-generation oral SERDs. The favorable pharmacokinetic properties observed in preclinical species suggest a potential for effective oral dosing in clinical settings. This comparative guide provides a foundational dataset for researchers to contextualize the activity of this compound and other emerging ER antagonists, thereby informing future drug discovery and development efforts in the fight against ER+ breast cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

GNE-149: A Novel Endocrine Therapy Demonstrates Potential in Overcoming Treatment Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel selective estrogen receptor degrader (SERD), GNE-149, reveals its potential as a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancers, particularly those that have developed resistance to current endocrine therapies. Preclinical data demonstrates that this compound is a potent, orally bioavailable SERD that not only acts as a full antagonist to the estrogen receptor but also efficiently promotes its degradation.[1][2] This dual mechanism of action is critical for overcoming resistance mechanisms that often plague existing treatments like tamoxifen and fulvestrant.

Overcoming Resistance in a Clinically Relevant Model

A key finding from preclinical studies highlights the efficacy of this compound in a model of acquired resistance. In a xenograft model using MCF7 breast cancer cells engineered to overexpress the Y537S mutant estrogen receptor alpha (ERα), this compound demonstrated robust, dose-dependent anti-tumor activity.[1] The Y537S mutation is a clinically significant alteration that confers ligand-independent ERα activation, leading to resistance to aromatase inhibitors and tamoxifen. The ability of this compound to induce tumor regression in this model suggests its potential to be effective in patients whose tumors harbor this specific resistance mechanism.

Comparative Efficacy in Endocrine-Resistant Models

While direct head-to-head cross-resistance studies for this compound against tamoxifen and fulvestrant in resistant cell lines are not yet publicly available, the data from the Y537S mutant model provides a strong rationale for its development. For comparison, other next-generation oral SERDs have shown activity in endocrine-resistant settings. For instance, another investigational SERD, giredestrant (GDC-9545), also developed by Genentech, has demonstrated superior ERα degradation compared to fulvestrant in both wild-type and ER-Y537S mutant MCF-7 cells.[3]

The following table summarizes the available preclinical data for this compound, providing a snapshot of its activity profile.

Compound Cell Line Assay IC50 / Efficacy Citation
This compoundMCF7Antiproliferation0.66 nM[4]
This compoundT47DAntiproliferation0.69 nM[4]
This compoundMCF7ERα Degradation0.053 nM[4]
This compoundT47DERα Degradation0.031 nM[4]
This compoundMCF7 Y537S XenograftTumor Growth InhibitionDose-dependent efficacy, with tumor regression at doses >0.3 mg/kg[1]

Mechanism of Action: A Dual Approach to Targeting ERα

This compound's mechanism of action as a SERD is central to its potential in overcoming endocrine resistance. Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which competitively inhibit estrogen binding, SERDs like this compound and fulvestrant induce a conformational change in the ERα protein, targeting it for proteasomal degradation. This removal of the receptor from the cell effectively shuts down ER-mediated signaling pathways.

GNE149_Mechanism cluster_cell Cancer Cell ER Estrogen Receptor α (ERα) Proteasome Proteasome ER->Proteasome Targeted for Degradation Proliferation Cell Proliferation and Survival ER->Proliferation Promotes Estrogen Estrogen Estrogen->ER Binds and Activates GNE149 This compound GNE149->ER Binds and Induces Conformational Change Degradation ERα Degradation Proteasome->Degradation

Mechanism of Action of this compound

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and other endocrine therapies.

Cell Viability (MTT) Assay

This assay is used to assess the antiproliferative activity of compounds.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF7, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, tamoxifen, fulvestrant) for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot for ERα Degradation

This technique is used to quantify the degradation of the ERα protein.

  • Cell Treatment: Plate cells in 6-well plates and treat with the test compound for the desired time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Cross-Resistance Studies

The following diagram illustrates a typical workflow for investigating the cross-resistance of a new compound in endocrine-resistant cell lines.

Cross_Resistance_Workflow start Start develop_resistant Develop Endocrine-Resistant Cell Lines (e.g., Tam-R, Fulv-R) start->develop_resistant characterize Characterize Resistant Phenotype (e.g., ERα expression, signaling pathways) develop_resistant->characterize treat_parental Treat Parental and Resistant Cells with this compound and Control Drugs characterize->treat_parental viability_assay Cell Viability Assay (MTT) to determine IC50 values treat_parental->viability_assay degradation_assay Western Blot for ERα Degradation treat_parental->degradation_assay compare_ic50 Compare IC50 values between parental and resistant lines viability_assay->compare_ic50 analyze_degradation Analyze ERα degradation efficiency degradation_assay->analyze_degradation conclusion Conclusion on Cross-Resistance compare_ic50->conclusion analyze_degradation->conclusion

Workflow for Cross-Resistance Evaluation

Future Directions

The promising preclinical data for this compound, particularly its activity in a model of acquired resistance, warrants further investigation. Direct comparative studies of this compound against other endocrine therapies in a panel of resistant cell lines, including those with different ESR1 mutations and other resistance mechanisms, will be crucial to fully elucidate its clinical potential. As the landscape of ER+ breast cancer treatment evolves, orally bioavailable SERDs like this compound may offer a significant advantage for patients who have developed resistance to current standards of care.

References

GNE-149 vs. Next-Generation SERDs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the development of orally bioavailable Selective Estrogen Receptor Degraders (SERDs) marks a significant advancement. This guide provides a detailed comparison of GNE-149, a potent and orally active ERα antagonist and degrader, against other next-generation SERDs currently in development or recently approved.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data, experimental methodologies, and relevant signaling pathways to inform further research and development in this critical area.

Quantitative Data Presentation: Preclinical Efficacy

The following tables summarize the in vitro preclinical data for this compound and a selection of next-generation SERDs. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: ERα Degradation Activity (IC50, nM)

CompoundMCF-7T47DNotes
This compound 0.0530.031[1]
Giredestrant (GDC-9545) 0.05-ER antagonist IC50.
Imlunestrant (LY3484356) 3.0 (wt ERα)-IC50 for ERα-mediated transcription inhibition.
Camizestrant (AZD9833) --Demonstrates robust and selective ER degradation.
Rintodestrant (G1T48) --Potent downregulation of ERα expression.

Table 2: Antiproliferative Activity (IC50, nM)

CompoundMCF-7T47DNotes
This compound 0.660.69[1]
Giredestrant (GDC-9545) --Better antiproliferation activity than known SERDs across multiple cell lines.
Imlunestrant (LY3484356) <100 (in 11 of 12 ER+ cell lines)-
Camizestrant (AZD9833) --Significant antiproliferation activity in ESR1 wild-type and mutant cell lines.
Rintodestrant (G1T48) --Robustly inhibits ER activity in multiple in vitro models.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to evaluate the performance of SERDs.

ERα Degradation Assay (Western Blot)

This assay quantifies the reduction in ERα protein levels following treatment with a SERD.

  • Cell Culture and Treatment:

    • ER+ breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media, often phenol red-free, supplemented with charcoal-stripped fetal bovine serum to reduce background estrogenic effects.

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are then treated with a range of concentrations of the SERD or vehicle control for a specified duration (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα.

    • A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading across lanes.

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The intensity of the ERα band is quantified and normalized to the loading control. The IC50 value (the concentration at which 50% of the protein is degraded) is calculated from the dose-response curve.

Antiproliferative Assay (e.g., CellTiter-Glo®)

This assay measures the effect of a SERD on the proliferation of cancer cells.

  • Cell Seeding and Treatment:

    • ER+ breast cancer cells are seeded in opaque-walled 96-well plates in their respective growth media.

    • After allowing the cells to attach, they are treated with serial dilutions of the SERD or vehicle control.

  • Incubation:

    • The plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).

  • Cell Viability Measurement:

    • The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable, metabolically active cells.[5][6]

    • The plate is mixed on an orbital shaker to induce cell lysis and the luminescent signal is allowed to stabilize.[5][6]

  • Data Analysis:

    • Luminescence is measured using a plate reader.

    • The data is normalized to the vehicle control, and the IC50 value (the concentration that inhibits cell proliferation by 50%) is determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by SERDs and a general workflow for their preclinical evaluation.

SERD_Signaling_Pathway Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds Proteasome Proteasome ER->Proteasome Degradation SERD This compound / Next-Gen SERD SERD->ER Binds & Induces Conformational Change GeneTranscription Gene Transcription ERE->GeneTranscription CellProliferation Cell Proliferation and Survival GeneTranscription->CellProliferation Ubiquitin Ubiquitin

Caption: Mechanism of action of SERDs in ER+ breast cancer cells.

Experimental_Workflow CellCulture ER+ Breast Cancer Cell Lines (MCF-7, T47D) SERDTreatment Treatment with This compound / Next-Gen SERDs CellCulture->SERDTreatment DegradationAssay ERα Degradation Assay (Western Blot) SERDTreatment->DegradationAssay ProliferationAssay Antiproliferation Assay (e.g., CellTiter-Glo) SERDTreatment->ProliferationAssay DataAnalysis Data Analysis (IC50 Calculation) DegradationAssay->DataAnalysis ProliferationAssay->DataAnalysis InVivoStudies In Vivo Xenograft Model Studies DataAnalysis->InVivoStudies

Caption: General experimental workflow for preclinical evaluation of SERDs.

Signaling_Crosstalk SERD This compound / Next-Gen SERD ER_pathway ER Signaling SERD->ER_pathway Inhibits & Degrades PI3K_pathway PI3K/AKT/mTOR Pathway ER_pathway->PI3K_pathway Crosstalk CDK46_pathway CDK4/6-Rb Pathway ER_pathway->CDK46_pathway Crosstalk CellGrowth Cell Growth & Proliferation ER_pathway->CellGrowth PI3K_pathway->CellGrowth CellCycle Cell Cycle Progression CDK46_pathway->CellCycle CellCycle->CellGrowth

Caption: Crosstalk between ER signaling and other key pathways in ER+ breast cancer.

References

GNE-149 in Fulvestrant-Resistant Breast Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to endocrine therapies, such as the selective estrogen receptor degrader (SERD) fulvestrant, presents a significant challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a comparative analysis of the preclinical efficacy of GNE-149, a novel, orally bioavailable SERD, in fulvestrant-resistant models. Its performance is compared with fulvestrant and other next-generation SERDs, supported by available experimental data.

Executive Summary

This compound is a potent, orally bioavailable full antagonist and efficient degrader of estrogen receptor alpha (ERα).[1][2][3] Preclinical studies demonstrate its efficacy in both wild-type and mutant ERα breast cancer models, including those harboring the Y537S mutation, a known mechanism of resistance to endocrine therapies. While direct head-to-head in vivo comparative studies with other next-generation SERDs in fulvestrant-resistant models are not publicly available, the existing data suggests this compound possesses a promising profile for overcoming fulvestrant resistance. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the pertinent biological pathways and experimental workflows.

Data Presentation

In Vitro Activity of this compound and Comparators

The following table summarizes the in vitro antiproliferative and ERα degradation activities of this compound compared to fulvestrant and other compounds in ER+ breast cancer cell lines.

CompoundCell LineAntiproliferation IC50 (nM)ERα Degradation IC50 (nM)
This compound MCF70.660.053
T47D0.690.031
Fulvestrant MCF7--
GDC-0810 MCF7--
Compound 5 MCF70.30-

Data for this compound, Fulvestrant, GDC-0810, and Compound 5 are sourced from the same study, allowing for a direct comparison.[3]

In Vivo Efficacy in a Fulvestrant-Resistant Xenograft Model

This compound has demonstrated dose-dependent efficacy in an MCF7 xenograft mouse model harboring an overexpressed Y537S ERα mutant, a model of fulvestrant resistance.[1][3] While specific tumor growth inhibition percentages from a direct comparison study are not available, the study reported tumor regression at doses above 0.3 mg/kg.[3]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general method for assessing cell viability and can be adapted for testing the efficacy of compounds like this compound.

  • Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF7, T47D, or their fulvestrant-resistant derivatives) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL in 100 µL of complete growth medium per well. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in complete growth medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a desired period, typically 72 hours, at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for ERα Expression

This protocol outlines a general procedure for assessing the degradation of ERα protein induced by SERDs.

  • Cell Seeding and Treatment: Seed cells in a 12-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight. Treat the cells with the desired concentrations of the test compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors for 30 minutes on ice.

  • Protein Quantification: Centrifuge the lysates at 12,000g for 3 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 15 µg) by 10% SDS-polyacrylamide gel electrophoresis at 120V for 80 minutes. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Quantification: Quantify the band intensities using densitometry software to determine the relative ERα protein levels.

In Vivo Xenograft Model of Fulvestrant Resistance (MCF7-Y537S)

This protocol describes a general method for establishing and utilizing a fulvestrant-resistant xenograft model.

  • Cell Culture: Culture MCF7 cells engineered to overexpress the Y537S mutant of ERα under standard conditions.

  • Animal Model: Use female, ovariectomized immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Implantation: Implant the MCF7-Y537S cells subcutaneously into the flank of the mice. Estrogen supplementation may be required initially to establish the tumors.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound at various doses, comparator drugs).

  • Drug Administration: Administer the test compounds orally (for this compound) or via the appropriate route for the comparator drugs, according to the desired dosing schedule.

  • Efficacy Evaluation: Measure tumor volume and body weight regularly throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., ERα levels).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatments.

Visualizations

Signaling Pathway of ERα and Mechanisms of Fulvestrant Resistance

ER_Signaling_and_Resistance cluster_0 Normal ERα Signaling cluster_1 Fulvestrant Action cluster_2 Fulvestrant Resistance Mechanisms cluster_3 This compound Action Estradiol Estradiol ER_alpha_inactive Inactive ERα (Cytoplasm) Estradiol->ER_alpha_inactive Binds ER_alpha_active Active ERα Dimer (Nucleus) ER_alpha_inactive->ER_alpha_active Dimerization & Nuclear Translocation ER_alpha_degraded ERα Degradation ER_alpha_inactive->ER_alpha_degraded Leads to ERE Estrogen Response Element (DNA) ER_alpha_active->ERE Binds Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Cell_Proliferation_Resistance Resistant Cell Proliferation ERE->Cell_Proliferation_Resistance Drives Fulvestrant Fulvestrant Fulvestrant->ER_alpha_inactive Binds & Induces Conformational Change ESR1_Mutation ESR1 Mutation (e.g., Y537S) Constitutively_Active_ER Constitutively Active ERα ESR1_Mutation->Constitutively_Active_ER Leads to Constitutively_Active_ER->ERE Ligand-Independent Binding ER_alpha_degraded_GNE149 ERα Degradation Constitutively_Active_ER->ER_alpha_degraded_GNE149 Bypass_Pathways Activation of Bypass Signaling Pathways (e.g., PI3K/AKT/mTOR) Bypass_Pathways->Cell_Proliferation_Resistance Drives GNE149 This compound GNE149->Constitutively_Active_ER Binds & Degrades

Caption: ERα signaling, fulvestrant action, and resistance mechanisms.

Experimental Workflow for Evaluating this compound in a Fulvestrant-Resistant Xenograft Model

Xenograft_Workflow start Start: MCF7-Y537S Cells culture In Vitro Cell Culture start->culture implant Subcutaneous Implantation in Immunodeficient Mice culture->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer Treatment: - Vehicle - this compound (various doses) - Fulvestrant - Other Comparators randomize->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Pharmacodynamics endpoint->analysis

Caption: In vivo efficacy evaluation of this compound.

Logical Relationship of SERD Action and Resistance

SERD_Action_Resistance ER_positive_BC ER+ Breast Cancer Endocrine_Therapy Endocrine Therapy (e.g., Fulvestrant) ER_positive_BC->Endocrine_Therapy Treatment ER_Degradation ERα Degradation Endocrine_Therapy->ER_Degradation Induces Tumor_Regression Tumor Regression ER_Degradation->Tumor_Regression Leads to Acquired_Resistance Acquired Resistance Tumor_Regression->Acquired_Resistance Can lead to ESR1_Mutation ESR1 Mutation (e.g., Y537S) Acquired_Resistance->ESR1_Mutation Mediated by Constitutive_Activation Ligand-Independent ERα Activation ESR1_Mutation->Constitutive_Activation Results in Constitutive_Activation->Acquired_Resistance Next_Gen_SERD Next-Generation SERD (e.g., this compound) Constitutive_Activation->Next_Gen_SERD Targeted by Overcome_Resistance Overcoming Resistance Next_Gen_SERD->Overcome_Resistance Aims for

Caption: SERD action and the challenge of resistance.

References

Safety Operating Guide

Navigating the Disposal of GNE-149: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Handling Information

All personnel should be thoroughly familiar with the information provided in the GNE-149 Safety Data Sheet (SDS). The following table summarizes crucial safety data that is typically found in an SDS and is essential for risk assessment and the implementation of appropriate safety measures.

Information CategoryDescriptionSource of Information
Hazard Identification Details on potential health effects, such as carcinogenicity, reproductive toxicity, and organ damage through prolonged exposure.[2]This compound SDS
Personal Protective Equipment (PPE) Minimum required PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2]This compound SDS
Engineering Controls Use of a chemical fume hood to minimize inhalation exposure.[2]This compound SDS
First-Aid Measures Procedures for immediate response to exposure via inhalation, ingestion, skin, or eye contact.[3]This compound SDS
Accidental Release Measures Instructions for containing and cleaning up spills, including the use of absorbent materials and proper ventilation.[3]This compound SDS
Storage Recommended storage conditions, such as temperature and ventilation requirements, to maintain chemical stability and safety.[2]This compound SDS

This compound Disposal Workflow

The proper disposal of this compound, as with any laboratory chemical, follows a structured workflow to ensure safety and regulatory compliance. The following diagram illustrates the key steps in this process.

GNE149_Disposal_Workflow cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal A Consult this compound SDS B Identify Waste Category (e.g., Hazardous Chemical Waste) A->B C Select Appropriate Waste Container B->C D Segregate this compound Waste C->D E Label Container Clearly ('Hazardous Waste', 'this compound') D->E F Store in a Designated, Secure Area E->F G Arrange for Pickup by Institutional EHS F->G H Complete Waste Manifest/Paperwork G->H I Final Disposal by Licensed Facility H->I

This compound Disposal Workflow

Detailed Disposal Procedures

1. Waste Identification and Segregation:

  • Consult the SDS: The this compound Safety Data Sheet is the definitive source for determining the appropriate waste classification.

  • Hazardous Waste: Based on its profile as a potent bioactive molecule, this compound waste should be treated as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection and Storage:

  • Containers: Use only approved, chemically resistant, and leak-proof containers for collecting this compound waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the date of accumulation and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

3. Disposal Protocol:

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Complete all required waste disposal forms or manifests accurately and completely.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal in accordance with federal, state, and local regulations.

Important Considerations:

  • Empty Containers: Even "empty" containers that held this compound should be treated as hazardous waste unless they have been properly decontaminated according to established institutional protocols.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be disposed of as hazardous waste.

  • Training: Ensure all personnel handling this compound are trained on its specific hazards and the proper disposal procedures.

By following these guidelines and working closely with your institution's safety office, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Handling Protocols for GNE-149

Author: BenchChem Technical Support Team. Date: December 2025

GNE-149 is an orally bioavailable, potent full antagonist of estrogen receptor alpha (ERα) and a selective estrogen receptor degrader (SERD) intended for research in areas such as ER-positive breast cancer.[1][2][3][4] As a compound with high biological activity, appropriate safety measures are imperative during handling, storage, and disposal to protect researchers and the environment. This guide provides essential, immediate safety and logistical information for laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a powder solid, adherence to standard laboratory safety protocols is critical.[5] The following personal protective equipment should be worn to prevent skin and eye contact, inhalation, and ingestion.

Core PPE Requirements:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Skin Protection: Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. However, if there is a risk of dust formation, a particle filter respirator is recommended.[5]

Operational and Handling Plan

A systematic approach to handling this compound will minimize exposure risk and ensure the integrity of the compound.

Step-by-Step Handling Procedure:

  • Preparation: Ensure adequate ventilation in the designated handling area.[5]

  • Personal Protective Equipment (PPE): Before handling, don the required PPE as outlined above.

  • Handling: Avoid the formation of dust when working with the solid compound.[5] Prevent contact with skin, eyes, and clothing.[5] Ingestion and inhalation should also be avoided.[5]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[5] For long-term storage, refrigeration is recommended.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental release.

  • Waste Collection: Sweep up any solid waste and place it into a suitable, labeled container for disposal.[5] Avoid creating dust.[5]

  • Environmental Precautions: this compound should not be released into the environment.[5]

  • Regulatory Compliance: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Emergency Procedures

In case of accidental exposure, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids. If irritation persists, seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice/attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Fire: In case of a fire, use carbon dioxide (CO2), extinguishing powder, foam, or water to extinguish.[6] Wear self-contained breathing apparatus and full protective gear during firefighting activities.[5]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C28 H44 O
Molecular Weight 396.64 g/mol
Appearance Off-white Powder Solid
Melting Point 156 - 158 °C
Boiling Point 250 °C @ 1.3 Pa
Solubility Insoluble in water

Source: Generic Safety Data Sheet for a similar compound.[5]

Visualized Workflows

The following diagrams illustrate key processes for the safe handling of this compound.

GNE149_PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Prepare to Handle this compound eye_protection Wear Chemical Safety Goggles start->eye_protection Eyes skin_protection Wear Lab Coat and Gloves start->skin_protection Skin respiratory_check Assess Dust Formation Risk start->respiratory_check Inhalation proceed Proceed with Handling eye_protection->proceed skin_protection->proceed respirator Use Particle Filter Respirator respiratory_check->respirator Risk Present respiratory_check->proceed No Risk respirator->proceed

Caption: PPE selection workflow for handling this compound.

GNE149_Handling_Disposal_Workflow cluster_workflow This compound Handling and Disposal Workflow start_handling Start: Handling this compound don_ppe 1. Don Appropriate PPE start_handling->don_ppe weigh_handle 2. Weigh and Handle in Ventilated Area don_ppe->weigh_handle avoid_dust 3. Avoid Dust Formation weigh_handle->avoid_dust store 4. Store in a Cool, Dry, Well-Ventilated Place avoid_dust->store dispose 5. Dispose of Waste in Sealed Containers store->dispose decontaminate 6. Decontaminate Work Surfaces dispose->decontaminate remove_ppe 7. Remove and Dispose of PPE Properly decontaminate->remove_ppe end_handling End remove_ppe->end_handling

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.